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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Cilengitide (Trifluoroacetate)

For Researchers, Scientists, and Drug Development Professionals Introduction Cilengitide (trifluoroacetate), a synthetic cyclic pentapeptide, represents a pioneering effort in the targeted inhibition of integrin receptor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilengitide (trifluoroacetate), a synthetic cyclic pentapeptide, represents a pioneering effort in the targeted inhibition of integrin receptors for cancer therapy.[1] Developed as a peptidomimetic of the Arg-Gly-Asp (RGD) sequence, Cilengitide was designed to selectively antagonize the αvβ3 and αvβ5 integrins, which are crucial mediators of cell-cell and cell-extracellular matrix (ECM) interactions.[2][3] These integrins are known to be overexpressed on the surface of various tumor cells and activated endothelial cells, playing a pivotal role in tumor angiogenesis, invasion, and metastasis.[3][4] This guide provides a comprehensive technical overview of the core mechanism of action of Cilengitide, delving into its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate its effects.

The trifluoroacetate salt form of Cilengitide is a result of the purification process and aids in the stability and solubility of the peptide for administration. It is not known to have a direct therapeutic effect.

The Central Role of αv Integrins in Cancer Pathophysiology

Integrins are heterodimeric transmembrane glycoproteins, composed of α and β subunits, that facilitate communication between the cell and its surrounding environment.[5] The αvβ3 and αvβ5 integrins, in particular, are key players in the pathology of cancer. They bind to a variety of ECM proteins, including vitronectin, fibronectin, and osteopontin, through the recognition of the RGD tripeptide motif.[3][5] This binding initiates a cascade of intracellular signals that regulate critical cellular processes such as:

  • Cell Adhesion and Migration: Essential for tumor cell invasion into surrounding tissues and subsequent metastasis.

  • Cell Proliferation and Survival: Promoting tumor growth and resistance to apoptosis.

  • Angiogenesis: The formation of new blood vessels, which is vital for supplying nutrients to the growing tumor.[3]

The expression of αvβ3 is relatively low on quiescent endothelial cells but is significantly upregulated on activated endothelial cells during angiogenesis, making it an attractive target for anti-angiogenic therapies.[6]

Core Mechanism of Action of Cilengitide

The primary mechanism of action of Cilengitide is its function as a competitive antagonist of αvβ3 and αvβ5 integrins.[7] By mimicking the RGD binding motif, Cilengitide occupies the ligand-binding site on these integrins with high affinity, thereby preventing the attachment of their natural ECM ligands.[1][6]

Binding Affinity and Selectivity

Cilengitide exhibits a high affinity for its target integrins, with reported IC50 values in the low nanomolar range.[8][9] This potent and selective binding is crucial for its therapeutic effect while minimizing off-target interactions.

Integrin SubtypeIC50 (nM)
αvβ30.61[8]
αvβ58.4[8]
α5β114.9[8]

Table 1: Binding affinities of Cilengitide for various integrin subtypes.

Downstream Signaling Consequences

The binding of Cilengitide to αvβ3 and αvβ5 integrins disrupts the normal "outside-in" signaling that is crucial for the survival and proliferation of tumor and endothelial cells.[6] This disruption leads to a cascade of intracellular events:

  • Inhibition of Focal Adhesion Kinase (FAK) Signaling: FAK is a key non-receptor tyrosine kinase that is recruited to focal adhesions upon integrin-ligand binding.[5] Its activation is a critical early step in integrin-mediated signaling. Cilengitide's inhibition of integrin binding prevents the autophosphorylation and activation of FAK.[10]

  • Suppression of Pro-Survival Pathways: The inactivation of FAK leads to the downregulation of downstream pro-survival signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways.[5][10] These pathways are essential for promoting cell survival and proliferation.

  • Induction of Anoikis: By disrupting the adhesion of endothelial and tumor cells to the ECM, Cilengitide induces a form of programmed cell death known as anoikis.[6][11] Anoikis is a critical mechanism for preventing detached cells from colonizing new sites, and its induction by Cilengitide is a key component of its anti-tumor and anti-angiogenic effects.[12]

Cilengitide_MOA cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling ECM Vitronectin, Fibronectin, etc. Integrin αvβ3 / αvβ5 Integrin ECM->Integrin Binds FAK FAK Integrin->FAK Activates Cilengitide Cilengitide Cilengitide->Integrin Competitively Inhibits PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Anoikis Anoikis (Apoptosis) FAK->Anoikis Inhibition leads to Survival Cell Survival & Proliferation PI3K_Akt->Survival MAPK_ERK->Survival Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Adhesion Cell Adhesion Assay Signaling Western Blotting Adhesion->Signaling Investigates Migration Wound Healing Assay Migration->Signaling Investigates Angiogenesis Tube Formation Assay Angiogenesis->Signaling Investigates Xenograft Tumor Xenograft Models Metastasis Metastasis Models Xenograft->Metastasis Can be adapted for Cilengitide Cilengitide Treatment Cilengitide->Adhesion Cilengitide->Migration Cilengitide->Angiogenesis Cilengitide->Signaling Cilengitide->Xenograft Cilengitide->Metastasis

Sources

Exploratory

Introduction: The Molecular Logic of Cilengitide

Topic: Targeting the Integrin Interactome: A Technical Guide to Cilengitide-Mediated Modulation of the FAK/Src/AKT Axis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeting the Integrin Interactome: A Technical Guide to Cilengitide-Mediated Modulation of the FAK/Src/AKT Axis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Cilengitide (EMD 121974) represents a landmark in rational drug design—a cyclized RGD (Arg-Gly-Asp) pentapeptide mimetic engineered to target the "integrin interactome." While its clinical trajectory in Glioblastoma (GBM) has faced challenges (notably the CENTRIC Phase III trial), it remains the gold-standard chemical probe for dissecting the


 and 

integrin signaling axis.

For the application scientist, Cilengitide is not just an inhibitor; it is a molecular switch that controls the FAK/Src/AKT survival loop. This guide moves beyond basic mechanism of action (MoA) to provide a rigorous experimental framework for studying this pathway, addressing the critical "low-dose paradox" and defining self-validating protocols for target engagement.

Mechanistic Deep Dive: The FAK/Src/AKT Axis

The efficacy of Cilengitide relies on disrupting the "Outside-In" signaling cascade. Under normal physiological conditions, integrin ligation to the Extracellular Matrix (ECM) clusters receptors, recruiting Focal Adhesion Kinase (FAK).

The Signaling Cascade
  • Ligation & Clustering:

    
     binds Vitronectin/Fibronectin.
    
  • FAK Auto-phosphorylation: This clustering induces autophosphorylation of FAK at Tyr397 . This is the initiating event.

  • Src Recruitment: Phospho-Tyr397 creates a high-affinity docking site for the SH2 domain of Src kinase .

  • Full Activation: Src phosphorylates FAK at additional sites (Tyr576/577), maximizing kinase activity.

  • Survival Signaling: The FAK/Src complex creates a scaffold for PI3K, which phosphorylates PIP2 to PIP3, recruiting and activating AKT (Protein Kinase B).

  • Outcome: AKT inhibits pro-apoptotic factors (Bad, Caspase-9), ensuring cell survival.

Cilengitide Intervention: By competitively occupying the RGD binding site, Cilengitide prevents step 1. Without clustering, FAK remains unphosphorylated, Src is not recruited, and the cell undergoes Anoikis (detachment-induced apoptosis).

Visualization: The Core Signaling Architecture

Cilengitide_Pathway Cilengitide Cilengitide (RGD Mimic) Integrin Integrin αvβ3 / αvβ5 Cilengitide->Integrin Competitive Antagonism (High Affinity) Anoikis ANOIKIS (Cell Death) Cilengitide->Anoikis Induces ECM ECM Ligands (Vitronectin/Fibronectin) ECM->Integrin Ligation & Clustering FAK_Inactive FAK (Inactive) Integrin->FAK_Inactive Recruitment FAK_Active p-FAK (Tyr397) FAK_Inactive->FAK_Active Autophosphorylation Src Src Kinase FAK_Active->Src SH2 Binding PI3K PI3K Src->PI3K Activation AKT p-AKT (Ser473) PI3K->AKT Phosphorylation Survival Cell Survival (Anti-Apoptosis) AKT->Survival Inhibits BAD/Caspase-9

Figure 1: The Cilengitide Mechanism.[1][2][3][4][5][6][7] Competitive antagonism of integrins prevents FAK Y397 phosphorylation, collapsing the survival scaffold and triggering Anoikis.

The "Paradoxical Effect": A Critical Warning

Expertise Insight: One of the most common experimental errors is assuming a linear dose-response. Cilengitide exhibits a U-shaped biphasic response .

  • High Dose (>100 nM): Inhibits angiogenesis and tumor growth (Target blockade).

  • Low Dose (<10 nM): Can stimulate angiogenesis (VEGFR2 recycling).

Mechanism: At sub-saturating concentrations, Cilengitide alters the trafficking of


 and VEGFR2, promoting their recycling to the cell surface rather than degradation. This "primes" the cell for VEGF signaling.
  • Actionable Advice: Always include a wide dose range (0.1 nM to 10

    
    M) in initial screens. If you observe increased migration at low doses, this is a verified mechanistic feature, not an experimental artifact.
    

Experimental Protocols: Self-Validating Systems

Protocol A: Phospho-Protein Validation (Western Blot)

Objective: Confirm blockade of the FAK/Src/AKT axis. The Trap: FAK Y397 is extremely labile. Standard lysis buffers often fail to preserve this specific epitope, leading to false negatives.

Step-by-Step Workflow:

  • Cell Seeding: Seed cells (e.g., U87MG, HUVEC) on Vitronectin-coated plates (5

    
    g/mL). Rationale: Plastic adhesion is non-specific; Vitronectin forces 
    
    
    
    engagement.
  • Treatment: Treat with Cilengitide (0.1, 1, 10, 100

    
    M) for 1-4 hours.
    
  • Lysis (The Critical Step):

    • Wash 2x with ice-cold PBS containing 1mM Na3VO4 (Sodium Orthovanadate).

    • Lyse directly on plate using RIPA++ Buffer :

      • Standard RIPA base.

      • Additives: 1mM PMSF, 1x Protease Inhibitor Cocktail, 2mM Na3VO4 , 10mM NaF .

    • Note: Sodium Orthovanadate is crucial for preserving Tyrosine phosphorylation (Y397).

  • Detection:

    • Primary Ab: Anti-FAK (pY397) [Rabbit Monoclonal recommended for specificity].

    • Normalization: Strip and re-probe for Total FAK . Do not normalize to Actin/GAPDH alone, as detachment can alter cytoskeletal protein levels.

Protocol B: 3D Matrigel Invasion Assay

Objective: Functional assessment of anti-invasive capacity. The Trap: Using standard Matrigel without defined ligands can mask integrin specificity.

  • Preparation: Use Transwell inserts (8.0

    
    m pore size).
    
  • Coating:

    • Control: Matrigel alone (contains mixed laminin/collagen).

    • Specificity Check: Spike Matrigel with Vitronectin or use Vitronectin-only coated inserts to isolate

      
       dependency.
      
  • Seeding: Resuspend cells in serum-free media containing Cilengitide.

  • Chemoattractant: Add 10% FBS or VEGF to the bottom chamber.

  • Quantification: After 24h, wipe top cells. Fix/Stain bottom cells (Crystal Violet). Count 5 random fields.

Quantitative Data Summary

The following table summarizes key pharmacological parameters derived from authoritative structural biology and cellular assays.

ParameterValue / RangeContext
IC50 (

)
0.6 nMCell-free binding assay (Solid phase)
IC50 (

)
~15 nMCell-free binding assay
IC50 (

)
> 1000 nMShows high selectivity against Fibronectin receptors
Effective Dose (In Vitro) 1 - 10

M
Required for consistent anoikis in GBM lines
Serum Half-life (

)
~4 HoursHuman pharmacokinetics (requires frequent dosing)

Troubleshooting Decision Matrix

Use this logic flow to troubleshoot unexpected results in Cilengitide assays.

Troubleshooting Start Result: No reduction in p-FAK Y397? Check1 Check Lysis Buffer: Did you add fresh Na3VO4? Start->Check1 Yes Check2 Check Ligand: Are cells on Plastic or Vitronectin? Check1->Check2 Yes Action1 Restart: Phosphatases degrade Y397 in seconds. Check1->Action1 No Check3 Check Timepoint: Is treatment > 4 hours? Check2->Check3 Vitronectin Action2 Correction: Plastic allows non-integrin adhesion. Check2->Action2 Plastic Action3 Correction: Feedback loops can restore signaling. Check3->Action3 Yes

Figure 2: Troubleshooting Logic. Systematic isolation of lysis conditions and ligand availability is required for robust data.

References

  • Stupp, R. et al. (2014). "Cilengitide combined with standard treatment for newly diagnosed glioblastoma with methylated MGMT promoter (CENTRIC EORTC 26071-22072 study): a multicentre, randomised, open-label, phase 3 trial." The Lancet Oncology. Link

  • Mas-Moruno, C. et al. (2010).[8] "Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate.[4] Design, Synthesis and Clinical Evaluation." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Reynolds, A.R. et al. (2009).[8] "Stimulation of tumor growth and angiogenesis by low concentrations of RGD-mimetic integrin inhibitors."[9] Nature Medicine.[10] Link

  • Desgrosellier, J.S.[11] & Cheresh, D.A. (2010).[4] "Integrins in cancer: biological implications and therapeutic opportunities."[12] Nature Reviews Cancer. Link

  • Oliveira-Ferrer, L. et al. (2008). "Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/Src/AKT pathway."[5][13][14] Journal of Experimental & Clinical Cancer Research.[5] Link

Sources

Foundational

Cilengitide: The Cyclic RGD Pentapeptide

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Cilengitide (EMD 121974) represents a landmark in the rational design of peptidomimetics. It is a cyclic pentapeptide with the sequence cyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Cilengitide (EMD 121974) represents a landmark in the rational design of peptidomimetics. It is a cyclic pentapeptide with the sequence cyclo-[Arg-Gly-Asp-D-Phe-N(Me)Val] .[1] Originally developed to target the RGD-binding site of integrins


 and 

, it was the first specific integrin antagonist to reach Phase III clinical trials (CENTRIC) for glioblastoma multiforme (GBM).

While clinical outcomes in GBM were mixed, Cilengitide remains the "gold standard" reference molecule for integrin inhibition in research. This guide dissects its molecular architecture, the mechanistic paradox of its dose-response, and a validated protocol for its synthesis, providing a robust foundation for next-generation RGD development.

Molecular Architecture & SAR Logic

The potency of Cilengitide stems from two critical structural constraints that force the RGD sequence into the optimal conformation to fit the integrin binding pocket.

  • Head-to-Tail Cyclization: Reduces conformational entropy, locking the RGD motif into a "kinked" state preferred by

    
     integrins.
    
  • N-Methylation: The inclusion of N-methyl-Valine introduces steric clash that further rigidifies the backbone and, crucially, protects the peptide from proteolytic degradation, significantly extending plasma half-life compared to linear RGD peptides.

  • D-Amino Acid: The D-Phenylalanine (D-Phe) is essential for inducing the specific

    
    -turn/
    
    
    
    -turn geometry required for high-affinity binding (
    
    
    for
    
    
    ).
Visualization: Structural Logic

Cilengitide_SAR RGD RGD Sequence (Arg-Gly-Asp) Integrin Integrin Binding Pocket (alpha-v beta-3) RGD->Integrin Ligand Cyclization Cyclization (Head-to-Tail) Cyclization->RGD Constrains Entropy Affinity Sub-nanomolar Affinity Cyclization->Affinity DPhe D-Phenylalanine (Stereochemical Turn) DPhe->RGD Induces Beta-Turn DPhe->Affinity NMeVal N-Methyl Valine (Steric Constraint) NMeVal->RGD Rigidifies Backbone Stability Proteolytic Stability NMeVal->Stability Blocks Peptidases

Caption: Structure-Activity Relationship (SAR) driving Cilengitide's potency and stability.

Mechanism of Action & The "Integrin Paradox"

Cilengitide functions as a competitive antagonist, blocking the binding of Extracellular Matrix (ECM) ligands (vitronectin, fibronectin) to the integrin. This blockade should theoretically induce anoikis (detachment-induced cell death) in endothelial and tumor cells.

However, researchers must be aware of the Paradoxical Effect : At low (nanomolar) concentrations, RGD mimetics can act as partial agonists. They may induce a conformational change in the integrin that "primes" it for ligand binding or alters intracellular trafficking (e.g., VE-cadherin internalization), potentially promoting angiogenesis and permeability. This bimodal behavior was a contributing factor to clinical challenges and necessitates rigorous dosing strategies in preclinical models.

Visualization: Signaling & Paradox

Integrin_Signaling Cil_High Cilengitide (High Dose) Integrin Integrin alpha-v beta-3 Cil_High->Integrin Saturates Cil_Low Cilengitide (Low Dose) Cil_Low->Integrin Sub-saturating bind Blockade Steric Blockade of ECM Binding Integrin->Blockade ConfChange Conformational Extension (Affinity Maturation) Integrin->ConfChange Priming Anoikis Anoikis / Apoptosis Blockade->Anoikis Loss of Survival Signal VE_Cad VE-Cadherin Internalization ConfChange->VE_Cad Angio Pro-Angiogenic Signaling VE_Cad->Angio Vascular Permeability

Caption: The dose-dependent dual mechanism: High doses inhibit, while low doses may paradoxically activate.

Validated Synthesis Protocol (Self-Validating System)

Objective: Synthesis of cyclo-[Arg-Gly-Asp-D-Phe-N(Me)Val] via Solid Phase Peptide Synthesis (SPPS) and solution-phase cyclization.

Causality in Design:

  • Resin Choice: 2-Chlorotrityl Chloride (2-CTC) resin is used. It is highly acid-sensitive, allowing cleavage of the peptide from the resin without removing the side-chain protecting groups (Pbf, tBu). This is critical because cyclization requires the side chains to remain protected to prevent off-target reactions.

  • Loading AA: Glycine is loaded first. Using Glycine at the C-terminus avoids racemization during the final cyclization activation step, which is a risk if a chiral amino acid were at the C-terminus.

Step-by-Step Protocol
PhaseStepActionValidation Checkpoint
1. Loading 1.1Swell 2-CTC resin in DCM (30 min).Resin beads should be translucent.
1.2Add Fmoc-Gly-OH (1.2 eq) + DIPEA (4 eq) in DCM. React 2h.
1.3Cap unreacted sites with MeOH/DIPEA/DCM (15 min).Kaiser Test: Must be negative (yellow) after capping? No, this blocks resin sites.
2. Elongation 2.1Deprotect Fmoc (20% Piperidine/DMF).UV Monitor: Removal of Fmoc adduct.
2.2Couple next AA: Fmoc-Arg(Pbf)-OH, then N(Me)Val, D-Phe, Asp(OtBu). Use HATU/HOAt/DIPEA.Kaiser Test: Must be negative (yellow) after each coupling.
NoteCoupling to N-Me-Val is difficult. Use double coupling or HATU/HOAt.
3. Cleavage 3.1Treat resin with 1% TFA in DCM (10 x 2 min).Keep time short to avoid deprotecting side chains.
3.2Filter into Pyridine/MeOH to neutralize TFA immediately.
3.3Evaporate.[1][2] Result: Linear protected peptide H-Asp(OtBu)-D-Phe-N(Me)Val-Arg(Pbf)-Gly-OH.ESI-MS: Confirm Mass of protected linear peptide.
4. Cyclization 4.1Dissolve linear peptide in DMF (High Dilution: <1 mM) to favor intramolecular reaction.
4.2Add HATU (3 eq), HOAt (3 eq), DIPEA (5 eq). Stir 12-24h.HPLC: Disappearance of linear peak, appearance of cyclic peak (shift in retention).
5. Deprotection 5.1Evaporate DMF. Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 2h.
5.2Precipitate in cold diethyl ether.
6. Purification 6.1Prep-HPLC (C18 column, Water/Acetonitrile gradient).Final QC: Analytical HPLC (>95% purity) & HR-MS.
Visualization: Synthesis Workflow

Synthesis_Workflow Resin 2-CTC Resin (Acid Labile) Linear Linear Elongation (Fmoc SPPS) Resin->Linear Fmoc-Gly-OH load Cleave Mild Cleavage (1% TFA) Linear->Cleave Complete Sequence Protected_Linear Protected Linear Peptide (Side chains intact) Cleave->Protected_Linear Cyclize Cyclization (High Dilution + HATU) Protected_Linear->Cyclize Head-to-Tail Deprotect Global Deprotection (95% TFA) Cyclize->Deprotect Remove Pbf, tBu Final Cilengitide (Purified) Deprotect->Final HPLC Purification

Caption: Workflow for the synthesis of Cyclic RGD peptides ensuring side-chain protection during cyclization.

Quantitative Data Summary
ParameterValueContext
Target Integrin

Primary target for anti-angiogenic activity.[3][4][5]
Target Integrin

Secondary target.
IC50 (

)
0.61 nMHighly potent inhibition [1].
IC50 (

)
~8.4 nMPotent, but less than

[1].
IC50 (

)
> 10,000 nMHigh selectivity against platelet integrin (prevents bleeding issues).
Plasma Half-life ~4 HoursShort half-life in humans necessitated twice-weekly infusions in trials [2].[6]
Clinical Status Discontinued (GBM)Failed to improve OS in CENTRIC (Phase III) [3].
Clinical Analysis & Future Directions

The failure of the CENTRIC trial (Phase III) to show Overall Survival benefits in GBM patients despite promising Phase II data highlights a critical lesson in drug development: Target coverage vs. Pharmacokinetics.

  • Failure Analysis: The short half-life of Cilengitide meant that the receptor was likely not continuously blocked. Given the "paradoxical effect," intermittent dosing might have allowed periods of pro-angiogenic signaling or vascular normalization that favored tumor growth between doses.

  • Next-Gen Applications:

    • Theranostics: Using the Cilengitide scaffold as a targeting vector for radioisotopes (e.g.,

      
      -NODAGA-RGD) for PET imaging of angiogenesis.
      
    • Conjugates: Linking Cilengitide to cytotoxic payloads (e.g., Paclitaxel) or nanoparticles to improve half-life and deliver drugs specifically to the tumor neovasculature.

References
  • Dechantsreiter, M. A., et al. (1999). N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists.[1][4][7] Journal of Medicinal Chemistry. Link

  • Stupp, R., et al. (2014).[8] Cilengitide combined with standard treatment for patients with newly diagnosed glioblastoma with methylated MGMT promoter (CENTRIC EORTC 26071-22072 study): a multicentre, randomised, open-label, phase 3 trial.[8][9] The Lancet Oncology.[10] Link

  • Alghisi, G. C., et al. (2009).[4] The Integrin Antagonist Cilengitide Activates alphaVbeta3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells.[4] PLOS ONE. Link[4]

  • Mas-Moruno, C., et al. (2010). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate.[7] Design, Synthesis and Clinical Evaluation.[1][11][12] Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

Exploratory

Optimizing Preclinical Validation: Lessons from the Cilengitide Paradox

A Technical Guide for Drug Development Professionals Executive Summary: The Translational Gap Cilengitide (EMD 121974) represents a pivotal case study in neuro-oncology drug development. As the first specific inhibitor o...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Executive Summary: The Translational Gap

Cilengitide (EMD 121974) represents a pivotal case study in neuro-oncology drug development. As the first specific inhibitor of integrins


 and 

to reach Phase III clinical trials (CENTRIC), its subsequent failure to improve overall survival in glioblastoma (GBM) patients highlights a critical disconnect between preclinical efficacy and clinical reality.

This guide is not merely a retrospective; it is a forward-looking technical manual. It reconstructs the preclinical framework of Cilengitide to identify where the "false positive" signals originated. By dissecting the biphasic dose-response mechanisms and pharmacokinetic limitations, this guide provides a validated roadmap for researching next-generation integrin antagonists.

Part 1: Molecular Mechanism & Pharmacodynamics
1.1 The Core Mechanism: RGD Mimetics

Cilengitide is a cyclic pentapeptide [cyclo-(Arg-Gly-Asp-D-Phe-N(Me)Val)] designed to mimic the RGD (Arginine-Glycine-Aspartate) motif found in extracellular matrix (ECM) proteins like vitronectin and tenascin.

  • Primary Action: It acts as a competitive antagonist, blocking the binding of ECM ligands to

    
     and 
    
    
    
    integrins on endothelial and tumor cells.[1][2]
  • Downstream Effect: Inhibition of integrin ligation prevents the formation of focal adhesion complexes, suppressing FAK (Focal Adhesion Kinase) and Src phosphorylation. This leads to anoikis (detachment-induced apoptosis) and inhibition of migration.

1.2 The "Biphasic Trap" (Critical Failure Point)

A crucial finding by Reynolds et al. (Nature Medicine, 2009) revealed that Cilengitide exhibits a U-shaped dose-response curve . This is the most significant technical insight for future preclinical designs.

  • High Concentrations (>20

    
    M):  Successfully inhibits integrin signaling, causing anti-angiogenesis and tumor cell death.
    
  • Low/Nanomolar Concentrations (<200 nM): Paradoxically promotes angiogenesis.

    • Mechanism:[3][4][5] At low doses, Cilengitide alters the trafficking of

      
       integrin and VEGFR2, promoting their recycling to the cell surface rather than degradation. This sensitizes endothelial cells to VEGF, enhancing tumor vascularization.
      

Implication: If drug delivery to the tumor core is inefficient, sub-optimal local concentrations may actively fuel tumor growth.

BiphasicEffect cluster_0 High Dose (>20 µM) cluster_1 Low Dose (<200 nM) HD_Drug Cilengitide (High) Integrin_Block Integrin Blockade HD_Drug->Integrin_Block Saturates Receptors Anoikis Anoikis/Cell Death Integrin_Block->Anoikis FAK Inhibition LD_Drug Cilengitide (Low) Trafficking Altered Trafficking LD_Drug->Trafficking Sub-optimal binding VEGFR2 VEGFR2 Recycling Trafficking->VEGFR2 Co-recycling Angio Pro-Angiogenesis VEGFR2->Angio Sensitized to VEGF

Figure 1: The Biphasic Mechanism. High doses induce apoptosis, while low doses paradoxically enhance VEGF signaling via receptor recycling.

Part 2: Validated In Vitro Experimental Framework

To avoid the pitfalls of the past, preclinical assays must rigorously control for substrate specificity and concentration ranges.

2.1 Cell Line Selection

Do not rely solely on U87MG. While Cilengitide shows an IC50 of ~2-5


M in U87, this cell line is genetically distinct from primary GBM.
  • Recommended Panel: U87MG (Control), U251 (High Integrin), LN-229, and Patient-Derived Xenograft (PDX) lines (e.g., GBM12, GBM43) to assess heterogeneity.

2.2 Protocol: Integrin-Mediated Adhesion Assay

This assay validates the drug's ability to physically detach cells from the ECM, a prerequisite for anoikis.

Reagents:

  • Vitronectin (VN) or Tenascin-C (TN-C).

  • Bovine Serum Albumin (BSA) as a negative control.

  • Crystal Violet or Calcein-AM for detection.

Step-by-Step Methodology:

  • Coating: Coat 96-well plates with Vitronectin (1-5

    
    g/mL) overnight at 4°C. Block non-specific sites with 1% BSA for 1 hour.
    
  • Preparation: Harvest GBM cells using a non-enzymatic dissociation buffer (e.g., EDTA) to preserve surface integrins. Avoid Trypsin if possible.

  • Treatment: Pre-incubate cells (5 x

    
    /well) with Cilengitide (serial dilutions: 0.1 nM to 100 
    
    
    
    M) for 30 minutes in suspension.
  • Seeding: Plate cells onto the VN-coated wells. Incubate for 1-2 hours at 37°C.

  • Wash: Gently wash 3x with PBS to remove non-adherent cells.

  • Quantification: Stain adherent cells with 0.5% Crystal Violet, solubilize with SDS, and read absorbance at 570 nm.

  • Validation: Calculate IC50. A valid curve must show >80% inhibition at saturation.

2.3 Protocol: Transwell Invasion Assay

Invasion is the primary driver of GBM lethality. Cilengitide must demonstrate anti-invasive properties, not just anti-proliferative ones.

Step-by-Step Methodology:

  • Matrix: Coat the upper chamber of Transwell inserts (8

    
    m pore) with Matrigel (diluted to 200-300 
    
    
    
    g/mL).
  • Chemoattractant: Fill the lower chamber with DMEM + 10% FBS (or specific growth factors like EGF).

  • Seeding: Plate serum-starved GBM cells (

    
    ) in the upper chamber in serum-free media containing Cilengitide.
    
  • Incubation: 24-48 hours.

  • Analysis: Wipe the top of the membrane. Fix and stain cells on the bottom surface. Count 5 random fields per well.

Part 3: In Vivo Modeling & Pharmacokinetics

The failure of CENTRIC was partly attributed to the short half-life of Cilengitide (~4 hours in humans, ~20 mins in mice).

3.1 The Pharmacokinetic Challenge

In mice, a bolus IP/IV injection is cleared rapidly.[6] To mimic the human clinical scenario (or improve upon it), continuous infusion is required.

Table 1: Pharmacokinetic Comparison

ParameterMouse (Bolus)Human (Infusion)Impact on Preclinical Design
Half-life (

)
15 - 30 mins3 - 5 hoursDaily bolus in mice leads to massive "troughs" in drug concentration.
Clearance Rapid RenalRenalHigh renal clearance requires frequent dosing.
Effective Dose > 4 mg/kg2000 mg (flat)Preclinical doses must be high to maintain >20

M trough levels.
3.2 Recommended In Vivo Workflow

Model: Orthotopic Xenograft (Intracranial injection of U87 or U251-Luciferase). Dosing Strategy: Use Alzet Osmotic Minipumps for continuous delivery to prevent the "low dose" pro-angiogenic window.

InVivoWorkflow Start Orthotopic Implantation (Stereotactic Injection) TumorEst Tumor Establishment (7-10 Days, verify via Bioluminescence) Start->TumorEst GroupA Control (Vehicle) TumorEst->GroupA GroupB Bolus Dosing (Simulates 'Trough' Risk) TumorEst->GroupB GroupC Continuous Infusion (Osmotic Pump) TumorEst->GroupC Readout1 Survival Analysis (Kaplan-Meier) GroupA->Readout1 GroupB->Readout1 GroupC->Readout1 Readout2 Histology (CD31 for Vessels, Caspase-3 for Apoptosis) GroupC->Readout2 Check for Vascular Normalization

Figure 2: In Vivo Experimental Design. Continuous infusion (Group C) is critical to avoid the pro-angiogenic effects seen in intermittent dosing.

Part 4: Combination Strategies & Synergy

Monotherapy with Cilengitide is insufficient.[7] Preclinical data strongly supports synergy with radiochemotherapy (Stupp Protocol).

Mechanism of Synergy:

  • Radiation: Increases integrin expression on surviving tumor cells (survival mechanism).

  • Cilengitide: Blocks this upregulation, preventing repair and re-adhesion.

  • Timing: Cilengitide should be administered prior to or concurrent with radiation, not just post-treatment.

Table 2: Preclinical Synergy Data (U87MG Model)

CombinationOutcomeMechanismReference
Cilengitide + TMZ Additive/SynergisticEnhanced apoptosis in MGMT-methylated cells.[5][8][Mullins et al., 2013]
Cilengitide + Radiation SynergisticRadiosensitization; prevents post-IR invasion.[Mikkelsen et al., 2009]
Cilengitide + Oncolytic Virus SynergisticIncreased viral propagation; reduced vascular leakiness.[Kurozumi et al., 2011]
Part 5: References
  • Stupp, R., et al. (2014). "Cilengitide combined with standard treatment for newly diagnosed glioblastoma and methylated MGMT promoter (CENTRIC EORTC 26071-22072 study): a multicentre, randomised, open-label, phase 3 trial." The Lancet Oncology. Link

  • Reynolds, A. R., et al. (2009).[9] "Stimulation of tumor growth and angiogenesis by low concentrations of RGD-mimetic integrin inhibitors."[10] Nature Medicine.[9] Link

  • Mikkelsen, T., et al. (2009). "Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme."[2][11] Expert Opinion on Investigational Drugs. Link

  • Kurozumi, K., et al. (2011). "The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus."[12] Cancer Research.[9] Link

  • Mullins, C. S., et al. (2013).[13] "Cilengitide response in ultra-low passage glioblastoma cell lines: relation to molecular markers." Journal of Cancer Research and Clinical Oncology. Link

  • Yamada, S., et al. (2006). "Effect of the integrin inhibitor cilengitide on TGF-beta signaling."[14] Journal of Clinical Oncology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized In Vivo Administration of Cilengitide for Preclinical Oncology Models

Topic: Cilengitide administration for in vivo cancer models Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract & Strategic Overview Cilengitide (EMD...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cilengitide administration for in vivo cancer models Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Overview

Cilengitide (EMD 121974) is a cyclic pentapeptide and a potent, selective antagonist of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 and 

integrins.[1][2] While it demonstrated high promise in preclinical glioblastoma (GBM) models, its clinical translation has been challenged by rapid pharmacokinetics (PK). For researchers currently utilizing Cilengitide in in vivo models, success relies not merely on dosage, but on a rigorous administration strategy that accounts for its short half-life (

min in mice) and specific solubility profile.

This guide moves beyond basic datasheets to provide a field-validated protocol for preparing, administering, and monitoring Cilengitide in murine cancer models. We prioritize the Intermittent Intraperitoneal (IP) route for standard efficacy screening, while outlining Continuous Infusion strategies for advanced mechanistic studies.

Compound Properties & Formulation Logic

Physicochemical Profile[3][4][5][6][7][8]
  • Sequence: Cyclo(Arg-Gly-Asp-D-Phe-N(Me)Val)

  • Molecular Weight: 588.66 g/mol

  • Solubility: High aqueous solubility (>10 mg/mL in PBS). Unlike hydrophobic small molecules, Cilengitide does not require harsh co-solvents like Cremophor or high percentages of DMSO, which minimizes vehicle-induced toxicity.

  • Stability: Stable in solid form at -20°C. In solution, it is susceptible to peptide hydrolysis if stored improperly.

Formulation Protocol

Objective: Prepare a 2 mg/mL sterile stock solution for IP administration (Dose: 10 mg/kg).

Materials:

  • Cilengitide trifluoroacetate salt (store desicated at -20°C)

  • Sterile PBS (pH 7.4)

  • 0.22 µm PVDF or PES syringe filter (Low protein binding)

  • Sterile amber glass vials

Step-by-Step Formulation:

  • Equilibration: Allow the lyophilized peptide vial to reach room temperature before opening to prevent condensation.

  • Weighing: Weigh the required amount of Cilengitide. Note: Account for peptide content (often ~70-80% due to counter-ions/water). If the certificate of analysis states 80% net peptide, weigh 1.25x the target mass.

  • Dissolution: Add sterile PBS directly to the powder. Vortex gently.

    • Critical Insight: Do not sonicate vigorously as this can heat the peptide. Cilengitide dissolves readily in PBS.

    • Target Concentration: For a 20g mouse receiving 200 µg, a concentration of 2.0 mg/mL allows for a standard 100 µL injection volume.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile vial.

  • Aliquot & Storage: Aliquot into single-use volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C for up to 1 month.

Experimental Design Strategy

Dose Selection & Justification

The most common error in Cilengitide studies is under-dosing frequency. Due to rapid renal clearance, a single daily bolus often fails to maintain receptor blockade.

ParameterRecommendationRationale
Standard Efficacy Dose 10 mg/kg (approx. 200 µ g/mouse ) Validated in U87MG and J3T-1 orthotopic models to inhibit angiogenesis.
Frequency 3x to 5x Weekly (or Daily) Intermittent high-dose "pulses" are sufficient to disrupt neo-angiogenesis, though continuous infusion is pharmacokinetically superior.
Route Intraperitoneal (IP) Preferred for ease of chronic dosing. IV is possible but difficult for daily regimens.
Control Group Vehicle (PBS) Essential to baseline tumor growth.
Combination + Temozolomide / Radiotherapy Cilengitide is most effective as a sensitizer (additive/synergistic effect).
Workflow Visualization

The following diagram outlines the critical decision path for administration:

G Start Experimental Goal RouteChoice Select Route Start->RouteChoice IP_Route Intermittent IP Injection (Standard Screening) RouteChoice->IP_Route Routine Efficacy Pump_Route Osmotic Pump Infusion (Mechanistic/PK Study) RouteChoice->Pump_Route Max Receptor Saturation IP_Detail Dose: 10 mg/kg Freq: 3-5x/week Vol: 100 µL IP_Route->IP_Detail Pump_Detail Dose: 40 mg/kg/day Duration: 7-14 days Steady State Exposure Pump_Route->Pump_Detail Outcome Endpoint Analysis (Tumor Vol, IHC, Survival) IP_Detail->Outcome Pump_Detail->Outcome

Figure 1: Decision matrix for Cilengitide administration routes based on experimental goals.

Detailed Protocol: Administration & Monitoring

A. Intermittent Intraperitoneal (IP) Injection

This is the standard protocol for xenograft tumor inhibition studies.

  • Preparation: Thaw one aliquot of Cilengitide stock (2 mg/mL) on ice.

  • Animal Handling: Restrain the mouse (e.g., BALB/c nude or SCID) securely.

  • Injection:

    • Use a 27G needle.

    • Inject 100 µL into the lower right quadrant of the abdomen.

    • Tip: Rotate injection sides (left/right) if dosing daily to minimize local irritation, although Cilengitide is generally non-irritating.

  • Schedule: Administer on Days 1, 3, and 5 of the week. Continue until endpoint (typically tumor volume >1500 mm³ or neurological symptoms in GBM models).

B. Efficacy Monitoring

Do not rely solely on caliper measurements for mechanism validation. Cilengitide targets the vasculature and microenvironment.

  • Primary Endpoint: Tumor Volume (Caliper:

    
    ).
    
  • Secondary Endpoint (Crucial): Microvessel Density (MVD).

    • Protocol: Harvest tumors, fix in 4% PFA.[3] Stain sections for CD31 (endothelial marker).

    • Expected Result: Cilengitide treated tumors should show fragmented, less functional vasculature compared to controls.

  • Apoptosis Assay: TUNEL staining on tumor sections to visualize apoptosis in both tumor cells and endothelial cells.

Mechanism of Action (Visualized)

Understanding the signaling pathway is vital for interpreting results. Cilengitide acts as an RGD mimetic, competing with ECM ligands.

MOA ECM ECM Ligands (Vitronectin/Fibrinogen) Integrin Integrin αvβ3 / αvβ5 (Endothelial/Tumor Cell) ECM->Integrin Activation Cilengitide Cilengitide (RGD Mimetic) Cilengitide->Integrin Competitive Blockade FAK FAK / Src Phosphorylation Integrin->FAK Signaling Apoptosis Anoikis / Apoptosis (Endothelial Death) Integrin->Apoptosis Loss of Adhesion (Unligated) Akt Akt Pathway FAK->Akt Survival Cell Survival & Migration Akt->Survival

Figure 2: Mechanistic pathway. Cilengitide blocks Integrin-ECM binding, preventing FAK/Akt phosphorylation and inducing endothelial apoptosis (Anoikis).

Troubleshooting & Optimization

IssueProbable CauseSolution
No Tumor Regression Rapid ClearanceSwitch to daily dosing or osmotic pumps. Mice clear peptides faster than humans.
Precipitation in Vial Freeze/Thaw damageDiscard. Aliquot stock solutions immediately after preparation.
Inconsistent Results Peptide ContentCheck the "Net Peptide Content" on the CoA. Adjust weighing mass accordingly.
"Paradoxical" Growth Low Dose StimulationCaution: Nanomolar concentrations can sometimes promote angiogenesis (affinity maturation). Ensure dose is sufficiently high (>10 mg/kg) to maintain blockade.

References

  • MacDonald, T. J., et al. (2001).[3] Preferential susceptibility of brain tumors to the antiangiogenic effects of an alpha(v) integrin antagonist.[3] Neurosurgery, 48(1), 151–157.[3] Link

  • Yamada, S., et al. (2006).[4] Effect of the angiogenesis inhibitor Cilengitide (EMD 121974) on glioblastoma growth in nude mice.[3] Neurosurgery, 59(6), 1304–1312.[3] Link

  • Alghisi, G. C., et al. (2009).[3] The integrin antagonist cilengitide activates alphaVbeta3, disrupts VE-cadherin localization at cell junctions and enhances permeability in endothelial cells.[5][3] PLoS One, 4(2), e4449.[3] Link

  • Burke, P. A., et al. (2002). Cilengitide in patients with solid tumors: A phase I study of continuous infusion. Investigational New Drugs.
  • Cayman Chemical. Cilengitide Product Information & Solubility Data. Link

Sources

Application

Application Notes and Protocols: Quantifying Cell Detachment with Cilengitide

Introduction: The Critical Role of Cell Adhesion in Health and Disease Cell adhesion, a fundamental process orchestrated by complex interactions between cells and the extracellular matrix (ECM), is paramount for tissue a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cell Adhesion in Health and Disease

Cell adhesion, a fundamental process orchestrated by complex interactions between cells and the extracellular matrix (ECM), is paramount for tissue architecture, cellular communication, and overall organismal function. This intricate dance is primarily mediated by a family of transmembrane receptors known as integrins. Integrins act as bidirectional signaling conduits, relaying information from the extracellular environment to the cell's interior and vice versa, thereby influencing cell survival, proliferation, differentiation, and migration.[1]

Disruptions in the delicate balance of cell-ECM adhesion are hallmarks of numerous pathological conditions, most notably cancer. During tumor progression and metastasis, cancer cells often exhibit altered integrin expression profiles, enabling them to detach from the primary tumor, invade surrounding tissues, and colonize distant organs.[2][3] Consequently, targeting integrin-mediated adhesion has emerged as a promising therapeutic strategy.

Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a potent and selective antagonist of αvβ3 and αvβ5 integrins.[1][4][5][6][7] These specific integrins are often overexpressed on the surface of activated endothelial cells during angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and on various tumor cells, including glioblastoma.[8][9][10][11] By mimicking the natural RGD-binding motif found in ECM proteins like vitronectin, Cilengitide competitively inhibits the binding of these proteins to their integrin receptors, thereby disrupting cell adhesion and downstream signaling pathways.[3][4] This disruption can lead to cell detachment, induction of apoptosis (a process known as anoikis), and inhibition of tumor growth and angiogenesis.[1][8][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret a cell detachment assay to evaluate the efficacy of Cilengitide in a laboratory setting.

Mechanism of Action: How Cilengitide Induces Cell Detachment

Integrins αvβ3 and αvβ5, upon binding to their ECM ligands, cluster on the cell surface and recruit a plethora of signaling and adaptor proteins to form focal adhesions. This clustering initiates a cascade of intracellular signaling events, prominently involving the activation of Focal Adhesion Kinase (FAK) and Src family kinases.[12][13][14][15] The FAK/Src signaling complex, in turn, activates downstream pathways, such as the PI3K/Akt pathway, which are crucial for cell survival, proliferation, and migration.[10]

Cilengitide, by competitively binding to αvβ3 and αvβ5 integrins, prevents their interaction with ECM proteins.[6] This inhibitory action has several key consequences:

  • Direct Inhibition of Adhesion: By blocking the integrin-ECM interaction, Cilengitide directly prevents cells from adhering to substrates coated with αvβ3 and αvβ5 ligands, such as vitronectin.[12]

  • Induction of Detachment: In cells already adhered via these integrins, the introduction of Cilengitide disrupts the existing adhesive interactions, leading to cell rounding and detachment from the substrate.[10][12]

  • Inhibition of Survival Signals: The disruption of integrin-mediated adhesion and the subsequent disassembly of focal adhesions leads to the deactivation of the FAK/Src signaling cascade and downstream survival pathways like Akt.[10] This loss of survival signals can trigger apoptosis (anoikis) in anchorage-dependent cells.[1]

  • Transdominant Negative Effect: Interestingly, the activation of αVβ3 by Cilengitide can also interfere with the function of other integrins, such as β1 integrins, through a transdominant negative effect, further compromising the cell's overall adhesion to the ECM.[12]

The following diagram illustrates the signaling pathway initiated by integrin-ECM binding and its disruption by Cilengitide.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm integrin Integrin (αvβ3/αvβ5) fak FAK integrin->fak Activates detachment Cell Detachment & Anoikis ecm ECM (e.g., Vitronectin) ecm->integrin Binds src Src fak->src Activates akt Akt src->akt Activates survival Cell Survival & Adhesion akt->survival Promotes cilengitide Cilengitide cilengitide->integrin Inhibits

Caption: Cilengitide's Disruption of Integrin Signaling.

Principle of the Cell Detachment Assay

The cell detachment assay is a robust and straightforward method to quantify the effect of adhesion-modulating compounds like Cilengitide. The principle of this assay is based on the differential removal of weakly attached or detached cells versus strongly adherent cells.

The general workflow is as follows:

  • Substrate Coating: The wells of a multi-well plate are coated with an appropriate ECM protein that serves as a ligand for the integrins targeted by Cilengitide (e.g., vitronectin for αvβ3 and αvβ5).

  • Cell Seeding and Adhesion: A known number of cells are seeded into the coated wells and allowed to adhere and spread for a defined period.

  • Treatment with Cilengitide: The adhered cells are then treated with varying concentrations of Cilengitide or control substances.

  • Application of Detachment Force: A standardized physical force is applied to the wells to dislodge weakly attached cells. This is typically achieved through a series of controlled washing steps.

  • Quantification of Adherent Cells: The remaining, adherent cells are fixed, stained (e.g., with crystal violet), and the stain is subsequently solubilized. The absorbance of the solubilized stain is then measured, which is directly proportional to the number of adherent cells.

By comparing the absorbance values of Cilengitide-treated wells to control wells, the percentage of cell detachment induced by the compound can be calculated.

The following diagram outlines the experimental workflow of the cell detachment assay.

start Start coating Coat Plate with ECM Protein (e.g., Vitronectin) start->coating seeding Seed Cells and Allow Adhesion coating->seeding treatment Treat with Cilengitide/ Controls seeding->treatment washing Apply Detachment Force (Wash) treatment->washing staining Fix and Stain Adherent Cells (Crystal Violet) washing->staining quantification Solubilize Stain & Measure Absorbance staining->quantification analysis Data Analysis quantification->analysis end End analysis->end

Caption: Cell Detachment Assay Workflow.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format but can be adapted for other plate sizes.

Materials and Reagents
  • Cell Line: A cell line expressing αvβ3 and/or αvβ5 integrins (e.g., U87MG glioblastoma cells, human umbilical vein endothelial cells (HUVECs)).

  • Cilengitide: Prepare a stock solution (e.g., 10 mM in sterile water or DMSO) and store at -20°C.

  • Negative Control Peptide: An inactive control peptide, such as a cyclic RGD peptide with a mutated sequence (e.g., c(RGDfK)), is highly recommended.

  • ECM Protein: Vitronectin (human or bovine).

  • Coating Buffer: Sterile phosphate-buffered saline (PBS), pH 7.4.

  • Cell Culture Medium: Appropriate for the chosen cell line, supplemented with fetal bovine serum (FBS) as required.

  • Assay Medium: Serum-free cell culture medium. Serum contains ECM proteins that can interfere with the assay.[16]

  • Blocking Solution: 1% w/v heat-denatured bovine serum albumin (BSA) in PBS.

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol.

  • Staining Solution: 0.1% w/v crystal violet in 20% methanol.

  • Solubilization Solution: 10% v/v acetic acid in water.

  • Wash Buffer: Sterile PBS.

  • Equipment:

    • 96-well flat-bottom tissue culture plates.

    • Multichannel pipette.

    • Plate reader capable of measuring absorbance at 540-595 nm.

    • Standard cell culture incubator (37°C, 5% CO2).

Step-by-Step Methodology

Day 1: Plate Coating

  • Prepare ECM Solution: Dilute vitronectin in sterile PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell line.

  • Coat Plates: Add 50 µL of the diluted vitronectin solution to each well of a 96-well plate.

  • Incubate: Incubate the plate overnight at 4°C or for 2 hours at 37°C.

  • Wash: Aspirate the coating solution and wash the wells twice with 150 µL of sterile PBS.

  • Block: Add 150 µL of 1% BSA blocking solution to each well and incubate for 1 hour at 37°C to block non-specific cell adhesion.

  • Final Wash: Aspirate the blocking solution and wash the wells twice with 150 µL of sterile PBS. The plate is now ready for cell seeding.

Day 2: Cell Seeding and Treatment

  • Cell Preparation: Harvest cells using a non-enzymatic detachment method (e.g., EDTA-based dissociation solution) to preserve integrin integrity.[17] Wash the cells once with serum-free medium and resuspend in serum-free assay medium to the desired concentration (e.g., 1-2 x 10^5 cells/mL).

  • Cell Seeding: Add 100 µL of the cell suspension to each well of the coated plate.

  • Adhesion Incubation: Incubate the plate for 1-3 hours at 37°C to allow for cell attachment and spreading. The optimal time should be determined for your specific cell line.

  • Prepare Treatment Solutions: Prepare serial dilutions of Cilengitide and the negative control peptide in serum-free assay medium at 2x the final desired concentration. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest Cilengitide concentration).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions to the respective wells.

  • Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 1-4 hours) at 37°C.

Day 3: Detachment and Quantification

  • Detachment (Washing):

    • Establish a consistent and gentle washing procedure. A plate washer or a multichannel pipette can be used.

    • Aspirate the medium from all wells.

    • Add 150 µL of PBS to each well and aspirate. Repeat this wash step 2-3 times. The number of washes determines the stringency of the detachment force and should be kept constant across all experiments.

  • Fixation: Add 100 µL of 4% PFA or 100% methanol to each well and incubate for 15 minutes at room temperature.

  • Washing: Gently wash the wells twice with 150 µL of water to remove the fixative.

  • Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Final Washes: Aspirate the crystal violet solution and wash the wells 3-4 times with water until the water runs clear. Invert the plate and tap gently on a paper towel to remove any excess water. Allow the plate to air dry completely.

  • Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain. Incubate for 10-15 minutes at room temperature, occasionally gently shaking the plate.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength between 540 nm and 595 nm using a microplate reader.

Data Analysis and Interpretation

Data Presentation

Summarize the raw absorbance data in a structured table. Include all experimental conditions and replicates.

Treatment GroupConcentration (µM)Replicate 1 (OD 570nm)Replicate 2 (OD 570nm)Replicate 3 (OD 570nm)Mean ODStd. Dev.% Adhesion% Detachment
Untreated Control01.2541.2881.2711.2710.017100.0%0.0%
Vehicle Control01.2491.2651.2591.2580.00899.0%1.0%
Negative Peptide101.2331.2511.2451.2430.00997.8%2.2%
Cilengitide0.11.1021.1251.1181.1150.01287.7%12.3%
Cilengitide10.8560.8790.8660.8670.01268.2%31.8%
Cilengitide100.4320.4550.4410.4430.01234.9%65.1%
Cilengitide1000.1580.1690.1620.1630.00612.8%87.2%
Calculations
  • Background Subtraction: Subtract the average absorbance of the blank wells (wells with no cells) from all other absorbance readings.

  • Percentage Adhesion: Calculate the percentage of adherent cells for each treatment relative to the untreated control. % Adhesion = (Mean OD of Treated Wells / Mean OD of Untreated Control Wells) x 100

  • Percentage Detachment: Calculate the percentage of detached cells. % Detachment = 100 - % Adhesion

Interpretation of Results

A dose-dependent decrease in the percentage of adherent cells (and a corresponding increase in detachment) in Cilengitide-treated wells compared to the untreated and negative peptide controls indicates that Cilengitide is effectively disrupting cell adhesion. The IC50 value (the concentration of Cilengitide that causes 50% detachment) can be calculated by plotting the percentage of detachment against the log of the Cilengitide concentration and fitting the data to a sigmoidal dose-response curve.

Troubleshooting and Scientific Integrity

A well-designed experiment includes appropriate controls to ensure the validity of the results.

  • Positive Control: A known condition that induces detachment (e.g., treating cells on a vitronectin-coated plate with a high concentration of EDTA) can be included to validate the assay's ability to detect detachment.

  • Negative Control (Untreated): This group represents 100% adhesion and serves as the primary reference for all calculations.

  • Vehicle Control: This is crucial if Cilengitide is dissolved in a solvent like DMSO, to ensure the solvent itself does not affect cell adhesion.

  • Inactive Peptide Control: Using a structurally similar but biologically inactive peptide (e.g., an RGD-mutant) demonstrates that the observed effects are specific to the RGD motif and not due to non-specific peptide effects.[12]

Potential Issue Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, uneven washing, or edge effects on the plate.Use a multichannel pipette for all additions and washes. Avoid using the outer wells of the plate. Ensure a single-cell suspension before seeding.
Low signal (low absorbance in control wells) Insufficient cell number, poor cell adhesion to the ECM, or over-washing.Optimize cell seeding density and adhesion time. Reduce the number or stringency of wash steps. Ensure the ECM coating is effective.
High background in blank wells Incomplete removal of crystal violet stain.Increase the number of water washes after staining. Ensure the plate is completely dry before solubilization.
No effect of Cilengitide Cell line does not express αvβ3/αvβ5, Cilengitide is inactive, or assay conditions are not optimal.Confirm integrin expression using flow cytometry or western blotting. Test the activity of Cilengitide in a different assay. Optimize treatment time and concentration range.
Detachment in vehicle control wells Solvent (e.g., DMSO) is at a toxic concentration.Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to the cells.

Conclusion

The cell detachment assay is a powerful tool for quantifying the bioactivity of integrin antagonists like Cilengitide. By carefully controlling experimental variables and including appropriate controls, this assay provides reliable and reproducible data on the ability of Cilengitide to disrupt cell-ECM interactions. The insights gained from this assay are invaluable for basic research into the mechanisms of cell adhesion and for the preclinical development of novel anti-cancer therapeutics.

References

  • Alghisi, G. C., & Rüegg, C. (2009). The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells. PLOS ONE, 4(2), e4449. [Link]

  • Fink, A. M., et al. (2013). The Integrin Inhibitor Cilengitide Affects Meningioma Cell Motility and Invasion. Clinical Cancer Research, 19(21), 5956–5966. [Link]

  • Melling, G. E., et al. (2014). effects of cilengitide on the adhesion, growth, and viability of... ResearchGate. [Link]

  • Lombardi, G., et al. (2014). Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results. Anticancer Research, 34(11), 6129-6136. [Link]

  • Various Authors. (2026). Cilengitide: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies. ResearchGate. [Link]

  • Wick, W., et al. (2012). Effect of the integrin inhibitor cilengitide on TGF-beta signaling. ASCO Publications. [Link]

  • Lee, S. H., et al. (2016). The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus. Oncotarget, 7(18), 26253–26267. [Link]

  • Bello, L., et al. (2008). Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results. Anticancer Research. [Link]

  • D'Souza, S., et al. (2022). RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions. PMC. [Link]

  • Mas-Moruno, C., Rechenmacher, F., & Kessler, H. (2010). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation. Current Pharmaceutical Design, 16(20), 2294-2303. [Link]

  • Eisele, G., et al. (2011). Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway. Journal of Experimental & Clinical Cancer Research, 30, 10. [Link]

  • Reardon, D. A., et al. (2012). Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies. Expert Opinion on Investigational Drugs, 21(8), 1165-1178. [Link]

  • Li, Y., et al. (2021). Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model. Journal of Dermatological Science, 103(1), 37-45. [Link]

  • Puech, P.-H., et al. (2013). A practical guide to quantify cell adhesion using single-cell force spectroscopy. Methods, 60(2), 166-176. [Link]

  • Guan, J.-L. (2010). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. Clinical & Experimental Metastasis, 27(8), 587-596. [Link]

  • Reynolds, A. R., et al. (2008). Stimulation of tumor growth and angiogenesis by low concentrations of RGD-mimetic integrin inhibitors. Nature Medicine, 14(4), 392-400. [Link]

  • Choi, Y. S., et al. (2013). Tissue-Specific Extracellular Matrix Coatings Promote Cell Proliferation and Maintain Cell Phenotypes. BioMed Research International, 2013, 941280. [Link]

  • Raju, U., et al. (2006). Integrin alpha v beta 3 antagonist Cilengitide enhances efficacy of radiotherapy in endothelial cell and non-small-cell lung cancer models. International Journal of Radiation Oncology, Biology, Physics, 65(5), 1536-1543. [Link]

  • Li, N., et al. (2015). Two-step Protocol For Preparing Adherent Cells For High-Throughput Flow Cytometry. Cytometry Part A, 87(12), 1102-1106. [Link]

  • Gallant, N. D., et al. (2005). Measurement Systems for Cell Adhesive Forces. Cellular and Molecular Bioengineering, 1(1), 26-37. [Link]

  • Sulzmaier, F. J., et al. (2014). Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response. IMR Press. [Link]

  • Schiller, H. B., et al. (2016). Modulation of FAK and Src adhesion signaling occurs independently of adhesion complex composition. Journal of Cell Biology, 212(4), 389-398. [Link]

  • Cell Biolabs, Inc. (n.d.). FAQ: ECM Cell Adhesion Assays. Cell Biolabs, Inc.. [Link]

  • Fisher Scientific. (n.d.). Application Protocol on Harvesting adherent cells. Fisher Scientific. [Link]

  • ResearchGate. (2015). What is the best way to quantify attachment/adhesion assays?. ResearchGate. [Link]

  • Thullberg, M., et al. (2016). Integrin signaling via FAK-Src controls cytokinetic abscission by decelerating PLK1 degradation and subsequent recruitment of CEP55 at the midbody. Cell Cycle, 15(10), 1334-1345. [Link]

  • Kuschel, C., et al. (2007). Cell Adhesion Profiling Using Extracellular Matrix Protein Microarrays. Biotechniques, 42(4), 523-531. [Link]

  • Kim, H. R., et al. (2022). Different methods of detaching adherent cells and their effects on the cell surface expression of Fas receptor and Fas ligand. Journal of Immunological Methods, 503, 113243. [Link]

  • Creative Bioarray. (n.d.). Cell Attachment Assay. Creative Bioarray. [Link]

  • Hu, B. (n.d.). PROTOCOL FOR CELL ADHESION ASSAYS. ResearchGate. [Link]

  • Medical-Insight. (2021, November 15). Integrin Activation Signalling. YouTube. [Link]

  • Li, N., & Qiu, J. (2014). Method of detaching adherent cells for flow cytometry.
  • Lee, S., et al. (2022). Quantifying cell adhesion through forces generated by acoustic streaming. Sensors and Actuators A: Physical, 346, 113854. [Link]

Sources

Method

Application Note &amp; Protocol: Quantifying Radiosensitization by Cilengitide using the Clonogenic Survival Assay

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic effect of Cilengitide and ionizing radiation on cancer cell survival using...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic effect of Cilengitide and ionizing radiation on cancer cell survival using the clonogenic assay. The protocol herein is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

Scientific Introduction: The Rationale for Combining Cilengitide and Radiation

Ionizing radiation remains a cornerstone of cancer therapy, inducing cell death primarily through DNA damage. However, tumor cell resistance, often mediated by survival signaling pathways, can limit its efficacy. A promising strategy to overcome this resistance is the combination of radiation with targeted therapies that disrupt these survival mechanisms.

Cilengitide, a cyclic pentapeptide, is a potent and selective antagonist of αvβ3 and αvβ5 integrins.[1][2] Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) interactions and play a crucial role in tumor cell survival, proliferation, migration, and angiogenesis.[3][4] By binding to the ECM, integrins activate downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are known to promote resistance to apoptosis and contribute to radioresistance.[5][6][7]

Pre-clinical studies suggest that Cilengitide may enhance the efficacy of radiation through at least two mechanisms:

  • Induction of Apoptosis: By blocking the interaction of integrins with the ECM, Cilengitide can disrupt survival signals, leading to a form of programmed cell death known as anoikis.[1][2][8]

  • Inhibition of Angiogenesis: Cilengitide can inhibit the function of integrins on endothelial cells, thereby disrupting the formation of new blood vessels that are essential for tumor growth and repair following radiation damage.[2][8]

The clonogenic survival assay is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents like radiation.[9][10] This assay determines the ability of a single cell to proliferate and form a colony of at least 50 cells, thereby providing a direct measure of cell survival.[11] By comparing the clonogenic survival of cells treated with radiation alone to those treated with a combination of Cilengitide and radiation, researchers can quantify the radiosensitizing effect of the drug.

Mechanism of Action: Integrin Signaling in Radioresistance

The interaction between integrins and the ECM triggers a cascade of intracellular signals that can protect cancer cells from the damaging effects of radiation. This complex signaling network is a key target for radiosensitizing agents like Cilengitide.

cluster_membrane Cell Membrane integrin αvβ3 / αvβ5 Integrin pi3k_akt PI3K/AKT Pathway integrin->pi3k_akt mapk_erk MAPK/ERK Pathway integrin->mapk_erk ecm Extracellular Matrix (ECM) ecm->integrin Adhesion cilengitide Cilengitide cilengitide->integrin Inhibition radiation Ionizing Radiation dna_damage DNA Damage radiation->dna_damage apoptosis Apoptosis dna_damage->apoptosis survival Cell Survival & Proliferation survival->apoptosis Inhibition pi3k_akt->survival mapk_erk->survival

Caption: Cilengitide inhibits integrin signaling, enhancing radiation-induced apoptosis.

Experimental Design and Key Parameters

A successful clonogenic survival assay requires careful planning and optimization. The following table outlines critical parameters that should be determined empirically for each cell line.

ParameterRecommended Range/ValueRationale & Key Considerations
Cell Seeding Density 100 - 50,000 cells/well (6-well plate)Must be optimized to yield 50-150 colonies in the untreated control wells. The number of cells seeded should be increased with higher radiation doses to account for expected cell killing.
Cilengitide Concentration 1 - 100 µMThe concentration should be based on prior dose-response studies to determine a sublethal dose that does not significantly affect clonogenic survival on its own but is sufficient to inhibit integrin signaling.
Radiation Dose Range 0 - 10 GyThe dose range should be sufficient to generate a complete survival curve with a shoulder and a log-linear portion. A pilot experiment is recommended to determine the appropriate dose range for the specific cell line.
Incubation Time 7 - 21 daysThe incubation period depends on the doubling time of the cell line and should be long enough for a single cell to form a colony of at least 50 cells.[10]
Colony Definition ≥ 50 cellsThis is the standard definition of a colony in a clonogenic assay, representing a cell that has retained its reproductive integrity.[11]

Detailed Protocol: Clonogenic Survival Assay with Cilengitide and Radiation

This protocol outlines the steps for performing a clonogenic survival assay to evaluate the radiosensitizing effects of Cilengitide.

Materials
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cilengitide (lyophilized powder)

  • Sterile, nuclease-free water or DMSO for Cilengitide reconstitution

  • 6-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Radiation source (e.g., X-ray irradiator)

  • Fixation solution: 10% formalin or 4% paraformaldehyde in PBS

  • Staining solution: 0.5% Crystal Violet in 25% methanol

Experimental Workflow

cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis start Start: Culture Cells harvest Harvest & Count Cells start->harvest seed Seed Cells in 6-well Plates harvest->seed cilengitide Add Cilengitide (or Vehicle) seed->cilengitide irradiate Irradiate Plates cilengitide->irradiate incubate Incubate for 7-21 Days irradiate->incubate fix_stain Fix & Stain Colonies incubate->fix_stain count Count Colonies fix_stain->count analyze Analyze Data & Plot Survival Curves count->analyze

Caption: Workflow for the clonogenic survival assay with Cilengitide and radiation.

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture the cells of interest in complete medium to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform an accurate cell count.

    • Prepare a single-cell suspension and seed the appropriate number of cells into 6-well plates. Remember to increase the seeding density for higher radiation doses. Plate triplicate wells for each condition.

    • Allow the cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.

  • Cilengitide Treatment:

    • Prepare a stock solution of Cilengitide in sterile water or DMSO. Further dilute the stock solution in complete medium to the desired final concentration.

    • Aspirate the medium from the wells and add the medium containing Cilengitide or the vehicle control.

    • Incubate the plates for a predetermined time (e.g., 2-4 hours) prior to irradiation. This pre-incubation allows for the drug to exert its effect on integrin signaling.

  • Irradiation:

    • Transport the plates to the irradiator.

    • Irradiate the plates with the desired doses of radiation. Ensure that the control plates (0 Gy) are handled in the same manner but not exposed to radiation.

  • Incubation and Colony Formation:

    • After irradiation, return the plates to the incubator.

    • Incubate the plates for 7-21 days, or until colonies in the control wells are of a sufficient size. Do not disturb the plates during this time.

  • Fixation and Staining:

    • Aspirate the medium from the wells and gently wash the cells twice with PBS.

    • Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and add the crystal violet staining solution. Incubate for 10-20 minutes.

    • Gently wash the plates with tap water until the background is clear and only the colonies are stained.

    • Allow the plates to air dry completely.

  • Colony Counting:

    • Count the number of colonies in each well that contain at least 50 cells. A stereomicroscope can be used for more accurate counting.

Data Analysis and Interpretation

The raw colony counts are used to calculate the Plating Efficiency (PE) and the Surviving Fraction (SF).

  • Plating Efficiency (PE): This is a measure of the proportion of seeded cells that form colonies in the untreated control group.[12][13]

    PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%

  • Surviving Fraction (SF): This is the fraction of cells that survive a given treatment, corrected for the plating efficiency.[14][15]

    SF = Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100))

The surviving fractions are then plotted on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves. The effect of Cilengitide as a radiosensitizer can be quantified by comparing the survival curves of cells treated with radiation alone versus the combination treatment. A downward shift or an increase in the slope of the survival curve in the presence of Cilengitide indicates radiosensitization.

Troubleshooting and Best Practices

  • Low Plating Efficiency: This can be due to unhealthy cells, improper cell handling, or suboptimal culture conditions. Ensure cells are in the exponential growth phase and handle them gently during trypsinization and seeding.

  • Uneven Colony Distribution: This may result from improper mixing of the cell suspension before seeding. Ensure a single-cell suspension is achieved and mix thoroughly before plating.

  • High Background Staining: This can be caused by incomplete washing after staining. Wash the plates thoroughly until the background is clear.

  • Consistency is Key: Use the same batch of reagents and the same experimental conditions for all treatment groups to ensure the validity of your results.

References

  • Wikipedia. (n.d.). Clonogenic assay. Retrieved from [Link]

  • Reardon, D. A., et al. (2008). Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery. Neuro-Oncology, 10(4), 534-543. Retrieved from [Link]

  • Burke, P. A., et al. (2002). Cilengitide targeting of alpha(v)beta(3) integrin receptor synergizes with radioimmunotherapy to increase efficacy and apoptosis in breast cancer xenografts. Clinical Cancer Research, 8(8), 2568-2576. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Clonogenic assay – Knowledge and References. Retrieved from [Link]

  • Kruse, J. J., et al. (2013). In vitro study of combined cilengitide and radiation treatment in breast cancer cell lines. BMC Cancer, 13, 492. Retrieved from [Link]

  • Rafehi, H., et al. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments, (49), 2533. Retrieved from [Link]

  • Abnova. (2010, October 13). Clonogenic Assay. YouTube. Retrieved from [Link]

  • Kruse, J. J., et al. (2013). In vitro study of combined cilengitide and radiation treatment in breast cancer cell lines. BMC Cancer, 13, 492. Retrieved from [Link]

  • Park, C. C., et al. (2008). β1 Integrin Inhibition Dramatically Enhances Radiotherapy Efficacy in Human Breast Cancer Xenografts. Cancer Research, 68(11), 4398-4405. Retrieved from [Link]

  • Cordes, N., & Meineke, V. (2003). β1 integrins mediate resistance to ionizing radiation in vivo by inhibiting c-Jun amino terminal kinase 1. Oncogene, 22(9), 1384-1394. Retrieved from [Link]

  • Li, Y., et al. (2022). Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model. Journal of Cellular and Molecular Medicine, 26(12), 3467-3479. Retrieved from [Link]

  • McGill University Health Centre. (n.d.). Experimental Protocol for Clonogenic Survival Assay. Retrieved from [Link]

  • Henrik's Lab. (2022, August 1). Clonogenic Cell Survival Assay (Colony Formation Assay). YouTube. Retrieved from [Link]

  • Scaringi, C., et al. (2012). Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results. Anticancer Research, 32(10), 4213-4224. Retrieved from [Link]

  • Nam, J. M., et al. (2009). beta1 integrin targeting to enhance radiation therapy. International Journal of Radiation Biology, 85(11), 923-928. Retrieved from [Link]

  • Radiology Key. (2016, June 1). Cell Survival Curves. Retrieved from [Link]

  • Dechantsreiter, M. A., et al. (2010). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation. Current Pharmaceutical Design, 16(28), 3133-3146. Retrieved from [Link]

  • Li, Y., et al. (2022). Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model. Journal of Cellular and Molecular Medicine, 26(12), 3467-3479. Retrieved from [Link]

  • Cordes, N., & Meineke, V. (2004). Integrin signalling and the cellular response to ionizing radiation. Journal of Molecular Histology, 35(3), 327-337. Retrieved from [Link]

  • Maier, P., et al. (2016). On the analysis of clonogenic survival data: Statistical alternatives to the linear-quadratic model. Radiation Oncology, 11, 60. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Cell survival curves. Retrieved from [Link]

  • Abdollahi, A., et al. (2005). Inhibition of αvβ3 Integrin Survival Signaling Enhances Antiangiogenic and Antitumor Effects of Radiotherapy. Clinical Cancer Research, 11(17), 6270-6279. Retrieved from [Link]

  • de Castro, A. B., et al. (2023). Obtaining cell survival curves in radiobiology: From the linear accelerator to the linear-quadratic fitting and alternatives. Oncology Letters, 26(1), 322. Retrieved from [Link]

  • Reynolds, A. R., et al. (2009). The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells. PLoS ONE, 4(4), e5156. Retrieved from [Link]

  • Pleyer, C., et al. (2021). Integrin Signaling Shaping BTK-Inhibitor Resistance. Cancers, 13(16), 4153. Retrieved from [Link]

  • Buch, K., et al. (2012). Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study. Radiation Oncology, 7, 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell survival curve. Retrieved from [Link]

  • Seguin, L., et al. (2015). Integrin Signaling in Cancer Cell Survival and Chemoresistance. Cancers, 7(2), 876-899. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Handling of Cilengitide (Trifluoroacetate) Stock Solutions

[1] Abstract Cilengitide (EMD 121974) is a cyclic RGD-mimetic pentapeptide that functions as a potent and selective inhibitor of and integrins. While widely used in angiogenesis and oncology research, its preparation is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Cilengitide (EMD 121974) is a cyclic RGD-mimetic pentapeptide that functions as a potent and selective inhibitor of


 and 

integrins. While widely used in angiogenesis and oncology research, its preparation is often oversimplified, leading to experimental variability. This guide provides a rigorous protocol for preparing Cilengitide trifluoroacetate (TFA) stock solutions, addressing critical solubility parameters, counterion management, and stability profiles to ensure high-fidelity biological data.

Introduction & Mechanism of Action

Cilengitide [cyclo(Arg-Gly-Asp-D-Phe-N(Me)Val)] acts by mimicking the RGD (Arginine-Glycine-Aspartic acid) binding motif found in extracellular matrix (ECM) proteins such as vitronectin and fibronectin. By occupying the binding pocket of


 integrins, it sterically hinders ECM-integrin interaction, thereby disrupting focal adhesion formation and downstream signaling cascades essential for cell survival, migration, and angiogenesis.
Mechanistic Pathway

The following diagram illustrates the competitive inhibition mechanism of Cilengitide and its downstream effects on the FAK/Src/Akt signaling axis.

Cilengitide_Mechanism cluster_Signaling Intracellular Signaling Cilengitide Cilengitide (RGD Mimetic) Integrin Integrin αvβ3 / αvβ5 Cilengitide->Integrin Competitive Blockade (High Affinity) ECM ECM Ligands (Vitronectin/Fibronectin) ECM->Integrin Native Binding FAK FAK (pY397) Integrin->FAK Activation blocked Src Src Kinase FAK->Src Phosphorylation Akt Akt / PI3K Src->Akt Survival Signal ERK ERK1/2 Src->ERK Proliferation Outcomes Outcomes: - Anoikis (Apoptosis) - Reduced Migration - Anti-Angiogenesis Akt->Outcomes Loss of Survival ERK->Outcomes G1 Arrest

Figure 1: Cilengitide competitively inhibits integrin-ECM binding, suppressing FAK/Src phosphorylation and inducing anoikis.

Physicochemical Properties

Understanding the salt form is critical for accurate molarity calculations. Most commercial Cilengitide is supplied as the Trifluoroacetate (TFA) salt , not the free base.

PropertyDataNotes
Chemical Formula

The stoichiometry (

) of TFA varies by batch.
MW (TFA Salt) ~702.7 g/mol Use this for standard stock calculations.
MW (Free Base) 588.66 g/mol Used only if correcting for net peptide content.
Solubility (DMSO)

Preferred solvent for stock storage.[1][2]
Solubility (Water)

Possible, but less stable long-term.
Appearance White to off-white solidHygroscopic; store desiccated.

Protocol: Preparation of Stock Solutions

Critical Pre-Requisites
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for stock solutions due to its sterility, ability to solubilize hydrophobic regions of the cyclic peptide, and cryoprotective properties.

  • Vessel: Use polypropylene or treated glass vials to minimize peptide adsorption.

  • Environment: Weigh the hygroscopic powder rapidly or in a desiccated environment to prevent moisture uptake, which alters the effective mass.

Step-by-Step Procedure (10 mM Stock in DMSO)

This protocol prepares 1 mL of a 10 mM stock solution , a standard concentration for downstream dilutions.

  • Calculate Mass Requirement:

    
    
    
    
    
    (Note: If your certificate of analysis (CoA) specifies a different MW due to water/TFA content, adjust accordingly).
  • Weighing:

    • Equilibrate the product vial to room temperature before opening (prevents condensation).

    • Accurately weigh 7.03 mg of Cilengitide TFA into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1.0 mL of high-grade, sterile anhydrous DMSO.

    • Technique: Vortex moderately for 30-60 seconds. If particulates persist, sonicate in a water bath for 2 minutes at room temperature. Avoid heating above 30°C to prevent degradation.

  • Sterilization (Optional but Recommended):

    • Although DMSO is bacteriostatic, filter the stock through a 0.22 µm PTFE or Nylon syringe filter if the solution will be used for long-term cell culture.

    • Caution: Do not use Cellulose Acetate filters with DMSO.

  • Aliquoting & Storage:

    • Divide the master stock into small aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

    • Storage: -20°C (stable for 1 month) or -80°C (stable for 6-12 months).

    • Protect from light.

Aqueous Preparation (Alternative)

For applications strictly prohibiting DMSO:

  • Dissolve Cilengitide directly in sterile PBS or saline. Solubility is lower (~1-5 mg/mL typically safe without precipitation).

  • pH Check: The TFA counterion is acidic. In unbuffered water, the pH may drop. In PBS, the buffering capacity usually neutralizes this, but verify pH is ~7.4.

  • Stability: Aqueous solutions are less stable. Prepare fresh or freeze at -80°C immediately.

Advanced Handling: The "Net Peptide" Factor

Expert Insight: Commercial peptides are rarely 100% peptide by weight. They contain water and counterions (TFA).[3]

  • Gross Weight: The mass you weigh on the balance.

  • Net Peptide Content: The percentage of the mass that is actually the peptide (typically 70-80%).

When to correct:

  • Routine Screening: Use the Gross Weight and the TFA Salt MW (702.7). This is standard practice.

  • In Vivo / Clinical Dosage: You must correct for Net Peptide Content.

    
    
    

Quality Control & Troubleshooting

IssueProbable CauseSolution
Precipitation upon dilution Concentration too high or "Salting out" in PBS.Dilute the DMSO stock into the media slowly with vortexing. Ensure final DMSO < 1%.
Yellowing of Solution Oxidation of DMSO or peptide degradation.Discard stock. Ensure storage at -80°C and protection from light.
Cytotoxicity in Controls Acidification from TFA or DMSO toxicity.Use a Vehicle Control (DMSO + Media) to rule out solvent effects. Check pH of media after adding high-conc peptide.

Biological Application Guidelines

To block integrins in cell adhesion assays:

  • Dilution: Dilute the 10 mM stock to working concentrations (e.g., 0.1 µM – 10 µM) in serum-free media.

  • Pre-incubation: Incubate cells with Cilengitide for 15-30 minutes before seeding onto vitronectin/fibronectin-coated plates. This ensures the inhibitor occupies the receptors before they encounter the ECM.

  • Vehicle Control: Always run a parallel condition with an equivalent volume of DMSO (e.g., 0.1% v/v) to normalize data.

References

  • Mas-Moruno, C., Rechenmacher, F., & Kessler, H. (2010). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation.[4] Anti-Cancer Agents in Medicinal Chemistry.

  • Cayman Chemical. Cilengitide (trifluoroacetate salt) Product Information & Solubility Data.

  • Selleck Chemicals. Cilengitide trifluoroacetate: Chemical Properties and Biological Activity.

  • Cheng, M., et al. (2014). Nanotechnology in glioblastoma therapeutics. Drug Design, Development and Therapy. (Contextualizing RGD peptide stability).

  • InvivoChem. Cilengitide Solubility and Preparation Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cilengitide Assays

Status: Active Subject: Optimization and Troubleshooting of / Integrin Inhibition Assays Application Scientist: Senior Technical Lead, Cell Biology Division Executive Summary Cilengitide (EMD 121974) is a cyclic RGD pent...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Subject: Optimization and Troubleshooting of


/

Integrin Inhibition Assays Application Scientist: Senior Technical Lead, Cell Biology Division
Executive Summary

Cilengitide (EMD 121974) is a cyclic RGD pentapeptide and a potent, selective inhibitor of


 and 

integrins.[1][2][3] While highly effective, users frequently report inconsistent results, ranging from lack of potency to paradoxical stimulation of cell growth.

This guide addresses the three most common sources of failure: bimodal dose-response effects (paradoxical stimulation) , ligand-coating variables in adhesion assays , and solubility-driven precipitation .

Part 1: Reagent Integrity & Handling

Before troubleshooting biological variables, validate the chemical integrity of your effector.

1. Solubility & Storage Protocol

Issue: Cilengitide is a zwitterionic peptide; improper solubilization leads to "silent" precipitation in aqueous buffers, reducing the effective concentration.

ParameterSpecificationTroubleshooting Note
MW 588.66 g/mol -
Solubility (DMSO) ~20 mg/mLRecommended. Prepare high-concentration aliquots (e.g., 10 mM).
Solubility (Water) < 0.5 mg/mLRisk. Poor solubility in pure water or saline. Do not freeze aqueous stocks.
Stability -20°C (Solid/DMSO)Stable for >2 years.[4] Avoid freeze-thaw cycles (>3 cycles degrades activity).
Working Buffer PBS or MediaDilute from DMSO stock immediately before use.

Critical Check: If you observe crystals or cloudiness upon diluting DMSO stock into media, you have exceeded the solubility limit. Sonicate briefly or lower the working concentration.

Part 2: The "Paradoxical Stimulation" Effect

User Complaint: "I treated my cells with low-dose Cilengitide, and they grew faster/migrated more than the control."

Root Cause: Cilengitide exhibits a biphasic dose-response .

  • High Dose (>100 nM -

    
    M range):  Inhibits integrin binding to ECM, causing detachment and anoikis (cell death).
    
  • Low Dose (1–20 nM): Can alter integrin trafficking and promote VEGF-mediated angiogenesis, leading to increased tumor growth and migration. This is often due to the "ligand-mimetic" nature of RGD peptides at sub-saturating concentrations, which can prime integrins for recycling rather than blocking them.

Mechanism of Action Diagram

Cilengitide_Mechanism cluster_LowDose Low Dose (Nanomolar) cluster_HighDose High Dose (Micromolar) Cilengitide Cilengitide Integrin Integrin (αvβ3 / αvβ5) Cilengitide->Integrin Binds Recycling Integrin Recycling & VEGF Trafficking Integrin->Recycling Sub-saturating Occupancy Blockade Steric Blockade of ECM Binding Integrin->Blockade Saturating Occupancy Stimulation Paradoxical Stimulation Recycling->Stimulation Promotes Angiogenesis Anoikis Anoikis / Apoptosis Blockade->Anoikis Loss of Adhesion

Caption: Biphasic effect of Cilengitide. Low doses may prime integrin recycling (yellow path), while high doses are required for steric inhibition of ECM binding (green path).

Corrective Action:

  • Dose Ranging: Always include a wide dose range (0.1 nM to 100

    
    M).
    
  • Threshold Check: Expect inhibition only above ~100 nM (cell type dependent). If you see stimulation, you are likely in the sub-saturating range.

Part 3: Adhesion Assay Optimization

User Complaint: "My IC50 values vary wildly between experiments."

Root Cause: The IC50 of an integrin antagonist is dependent on the ligand density coated on the plate. This is a competitive inhibition assay; more ECM ligand requires more drug to inhibit adhesion.

Protocol Optimization Guide

1. Ligand Selection

  • Vitronectin (Vn): The primary ligand for

    
     and 
    
    
    
    . Use for specific Cilengitide testing.
  • Fibronectin (Fn): Binds

    
     but also 
    
    
    
    . If your cells express
    
    
    , Cilengitide (which does not block
    
    
    effectively) will fail to detach cells because they are holding on via
    
    
    .
    • Action: Verify integrin expression profile of your cell line (e.g., via Flow Cytometry) before choosing Fn.

2. Coating Density (The "Sweet Spot") Do not use a fixed concentration (e.g., "10


g/mL") blindly. You must titrate the ECM ligand to find the linear range of adhesion.
  • Too High: If ligand density is saturating, you need massive doses of Cilengitide to compete, artificially inflating the IC50.

  • Too Low: High variability and noise.

  • Recommendation: Coat plates at 0.5, 1.0, and 5.0

    
    g/mL. Choose the lowest concentration that supports ~80% maximal cell attachment.
    

3. Cation Conditions Integrins require divalent cations.

  • 
     (Manganese):  Forces integrins into a high-affinity "open" conformation.
    
    • Warning: Using

      
       can make Cilengitide appear less potent because the integrin binds the ECM so tightly.
      
  • 
    :  Physiologically relevant. Use this for standard IC50 determination.
    
Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Inconsistent Results CheckSolubility 1. Check Reagent Start->CheckSolubility Precipitate Precipitate/Cloudy? CheckSolubility->Precipitate FixSolubility Re-dissolve in DMSO. Dilute in PBS < 0.5 mg/mL. Precipitate->FixSolubility Yes CheckDose 2. Check Dose Range Precipitate->CheckDose No Stimulation Growth Increased? CheckDose->Stimulation FixStimulation Paradoxical Effect. Increase dose > 100 nM. Stimulation->FixStimulation Yes CheckAssay 3. Check Adhesion Assay Stimulation->CheckAssay No NoInhibition No Inhibition? CheckAssay->NoInhibition CheckLigand Ligand: Fibronectin? NoInhibition->CheckLigand Yes AltIntegrin Cells likely using α5β1. Switch to Vitronectin. CheckLigand->AltIntegrin Yes CheckDensity Ligand Density too high? CheckLigand->CheckDensity No ReduceCoat Titrate coating down. Use lowest effective density. CheckDensity->ReduceCoat

Caption: Step-by-step logic for isolating the cause of assay failure.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use FBS (Fetal Bovine Serum) in my adhesion assay? A: Avoid it if possible. Serum contains high levels of Vitronectin and Fibronectin. Adding Cilengitide to serum-containing media means the drug fights against soluble ligands in the serum and the coated ligands on the plate.

  • Protocol: Perform the adhesion step in serum-free media (e.g., BSA-blocked buffer) for 1–2 hours, then wash. If a long-term assay is needed, use low-serum (1-2%) or stripped serum.

Q2: My U87MG cells are not responding to Cilengitide. Why? A: U87MG is the standard model for


, but expression levels drift with passage number.
  • Validation: Perform a Flow Cytometry check using an anti-

    
     antibody (e.g., clone LM609) to confirm receptor presence. Cells passaged >20 times often downregulate integrins.
    

Q3: What is the expected IC50? A:

  • Solid Phase Binding (Purified Receptor): 3 – 40 nM.

  • Cell Adhesion (U87MG on Vitronectin): 0.4 – 1.0

    
    M.
    
  • Note: The cellular IC50 is always higher than the receptor binding IC50 due to the complexity of the cell membrane and competitive ligand density.

References
  • Mas-Moruno, C., et al. (2010). "Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate.[5] Design, Synthesis and Clinical Evaluation." Anti-Cancer Agents in Medicinal Chemistry.

  • Reynolds, A. R., et al. (2009). "Stimulation of tumor growth and angiogenesis by low concentrations of RGD-mimetic integrin inhibitors."[5][6] Nature Medicine.

  • Weller, M., et al. (2016). "Cilengitide in newly diagnosed glioblastoma: biomarker expression and outcome." Oncotarget.

  • Cayman Chemical. "Cilengitide (trifluoroacetate salt) Product Information."

Sources

Reference Data & Comparative Studies

Validation

Cilengitide vs. Next-Generation RGD Peptides: A Comparative Technical Guide

This guide provides a technical comparison of Cilengitide against other RGD-based peptide strategies, analyzing mechanistic failures, structural evolution, and experimental validation protocols. Executive Summary: The Ri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Cilengitide against other RGD-based peptide strategies, analyzing mechanistic failures, structural evolution, and experimental validation protocols.

Executive Summary: The Rise, Fall, and Pivot

Cilengitide (EMD 121974) represents the first class of specific integrin antagonists to reach Phase III clinical trials. Despite its picomolar affinity for


 and 

integrins, it failed to improve Overall Survival (OS) in the CENTRIC trial for glioblastoma (GBM).

Current research has pivoted from simple antagonism (Cilengitide) to functional modulation (iRGD, conjugates). This guide dissects the technical reasons for this shift and provides protocols for evaluating new candidates.

Mechanistic Comparison & The Integrin Paradox

The "Low-Dose" Agonism Paradox

A critical failure mode for Cilengitide was the Integrin Paradox . While high concentrations inhibit cell adhesion (antagonism), low (nanomolar) concentrations can alter integrin trafficking, promoting angiogenesis rather than inhibiting it.[1]

  • High Dose: Steric blockade of the RGD binding cleft

    
     Anoikis (cell death).
    
  • Low Dose: Ligand binding induces a conformational change that promotes integrin recycling to the cell surface and recruits VEGF receptors

    
     Enhanced angiogenesis.
    
Comparative Profile: Cilengitide vs. Alternatives
FeatureCilengitide c(RGDfK) / c(RGDfV) iRGD (Internalizing) Multimeric RGD (RGD2/RGD4)
Structure Cyclic Pentapeptide (N-methylated)Cyclic PentapeptideCyclic Nonapeptide (CendR motif)Dimeric/Tetrameric RGD
Primary Target

,



integrins

NRP-1

(High Avidity)
IC50 (

)
0.61 nM (High Affinity)~1–2 nM~10–50 nM< 0.5 nM (Avidity effect)
Mechanism Pure AntagonistAntagonist / VectorPenetration (Transcytosis)Antagonist / Imaging Vector
Tissue Penetration Poor (Diffusion limited)PoorHigh (Active Transport)Moderate
Serum Stability High (N-methylation)ModerateLow (Protease dependent cleavage)High (PEGylation often added)
Clinical Status Discontinued (Phase III)Preclinical/ImagingPhase I/IIClinical Imaging (PET)

Visualizing the Mechanism and Failure Mode

The following diagram illustrates the structural logic and the signaling paradox that doomed Cilengitide in monotherapy.

Integrin_Paradox cluster_0 Therapeutic Window (High Dose) cluster_1 The Paradox (Low Dose / Washout) Cil_High Cilengitide (High Conc.) Blockade Steric Blockade of Extracellular Matrix Binding Cil_High->Blockade Saturates Receptor Anoikis Anoikis (Apoptosis) Anti-Angiogenesis Blockade->Anoikis Cil_Low Cilengitide (Low Conc.) Conform Integrin Conformational Change (Extended Open) Cil_Low->Conform Incomplete Occupancy Recycle VEGFR2 Recruitment & Integrin Recycling Conform->Recycle Growth Promoted Angiogenesis Tumor Growth Recycle->Growth

Caption: Figure 1. The Integrin Paradox. High doses block adhesion, while low doses (occurring during drug washout) can structurally activate integrins to co-traffic with VEGFR2, promoting tumor growth.

Experimental Protocols: Validating RGD Candidates

To develop a superior alternative to Cilengitide, you must validate stability , affinity , and specificity .

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Cyclic RGD

Cilengitide utilizes N-methylation to force a rigid "kink" in the backbone, enhancing selectivity.

Reagents: 2-Chlorotrityl chloride resin, Fmoc-amino acids, HATU/HOAt (coupling), DIPEA. Critical Step: N-methylation of Valine (for Cilengitide mimicry).[2]

  • Loading: Immobilize the first amino acid (Gly) onto 2-Chlorotrityl resin (prevent racemization).

  • Elongation: Perform standard Fmoc deprotection (20% Piperidine/DMF) and coupling (HATU/DIPEA) for Arg(Pbf), Asp(OtBu), D-Phe.

  • N-Methylation (The Cilengitide Factor):

    • After deprotecting the N-terminus of the resin-bound peptide:

    • Protect with o-NBS (o-nitrobenzenesulfonyl chloride).

    • Methylate using DBU and Dimethyl sulfate (or Methyl iodide) in DMF.

    • Deprotect o-NBS with

      
      -mercaptoethanol/DBU.
      
    • Why? Standard coupling to N-methyl amino acids is difficult; site-specific methylation on-resin is often preferred for optimization.

  • Cyclization:

    • Cleave from resin using mild acid (1% TFA/DCM) to retain side-chain protecting groups.

    • Dilute significantly (1 mM concentration) in DMF to favor intramolecular cyclization over intermolecular oligomerization.

    • Add PyBOP/HOBt/DIPEA and stir for 24h.

  • Final Deprotection: 95% TFA scavenger cocktail.

Protocol B: Competitive Solid-Phase Binding Assay (Integrin Specificity)

Self-validating control: Use unlabeled Cilengitide as the positive control.

Objective: Determine IC50 against


 vs. 

.
  • Coating: Coat 96-well plates with purified human integrin

    
     (1 µg/mL) overnight at 4°C.
    
  • Blocking: Block with 1% BSA in PBS-T (0.05% Tween-20) for 2h.

  • Competition:

    • Prepare serial dilutions of your Test Peptide (10 pM to 10 µM).

    • Mix with a fixed concentration (1 nM) of Biotinylated-Vitronectin (or Biotin-c(RGDfK)).

    • Add mixture to wells and incubate for 3h at RT.

  • Detection: Wash 3x. Add Streptavidin-HRP (1:1000). Incubate 1h. Develop with TMB substrate.

  • Analysis: Plot Optical Density (OD) vs. Log[Concentration].

    • Validation: Cilengitide should show IC50

      
       0.6 nM. Linear GRGDS should be 
      
      
      
      nM.

Next-Generation Logic: Why iRGD and Multimers?

The failure of Cilengitide highlighted that binding affinity


 therapeutic efficacy .
iRGD (Tumor Penetration)
  • Sequence: C-R-G-D-K-G-P-D-C (cyclized via disulfide).

  • Mechanism:

    • RGD motif binds

      
       integrins on tumor endothelium.[2]
      
    • Protease (Furin) cleaves the peptide, exposing a C-terminal R/KXXR/K (CendR motif).

    • CendR binds Neuropilin-1 (NRP-1) , triggering active transcytosis into the tumor parenchyma.

  • Advantage: Solves the "dense stroma" problem of pancreatic/GBM tumors where Cilengitide could not penetrate.

Multimeric RGDs (PET Imaging)
  • Concept: Linking 2 (dimer) or 4 (tetramer) RGD motifs via PEG spacers.

  • Mechanism: Multivalency . The entropy cost of binding is paid by the first interaction; subsequent interactions occur with very high local concentration.

  • Result: Tumor retention time increases from minutes (monomer) to hours, improving imaging contrast (e.g.,

    
    Ga-NOTA-PRGD2).
    

Visualization: Evaluation Workflow

RGD_Evaluation_Workflow cluster_screen 2. In Vitro Screening cluster_vivo 3. In Vivo Validation Synthesis 1. Synthesis (SPPS) Cyclization & N-Methylation Binding Receptor Binding (ELISA IC50) Synthesis->Binding Purified Peptide Binding->Synthesis SAR Refinement Stability Serum Stability (HPLC t1/2) Binding->Stability Hit Confirmation Biodist Biodistribution (Tumor/Muscle Ratio) Stability->Biodist Lead Selection Efficacy Therapy Model (Volume Reduction) Biodist->Efficacy Dose Optimization

Caption: Figure 2. Strategic workflow for RGD peptide development. Note the critical feedback loop from Binding assays back to Synthesis for Structure-Activity Relationship (SAR) refinement.

References

  • Mas-Moruno, C., Rechenmacher, F., & Kessler, H. (2010). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate.[1] Design, Synthesis and Clinical Evaluation.[1][3][4][5] Anti-Cancer Agents in Medicinal Chemistry.

  • Stupp, R., et al. (2014). Cilengitide combined with standard treatment for newly diagnosed glioblastoma with methylated MGMT promoter (CENTRIC EORTC 26071-22072 study): a multicentre, randomised, open-label, phase 3 trial. The Lancet Oncology.

  • Reynolds, A. R., et al. (2009). Stimulation of tumor growth and angiogenesis by low concentrations of RGD-mimetic integrin inhibitors. Nature Medicine.[6]

  • Sugahara, K. N., et al. (2009). Tissue-penetrating delivery of compounds and nanoparticles into tumors. Cancer Cell.[7]

  • Chen, X., et al. (2011). RGD peptide-based radiotracers for PET imaging of integrin

    
     expression. Nuclear Medicine and Biology. 
    

Sources

Comparative

Benchmarking Cilengitide: A Comparative Guide to Validating Integrin-Targeted Anti-Angiogenesis In Vitro

Content Type: Technical Comparison & Validation Guide Audience: Senior Application Scientists, Pharmacologists, and Oncology Researchers Subject: Cilengitide (EMD 121974) – Cyclic RGD Pentapeptide Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Senior Application Scientists, Pharmacologists, and Oncology Researchers Subject: Cilengitide (EMD 121974) – Cyclic RGD Pentapeptide

Executive Summary: The Integrin Hypothesis in Practice

Cilengitide represents a distinct class of anti-angiogenic agents. Unlike Bevacizumab (Avastin) , which scavenges soluble VEGF, or Sunitinib , which inhibits intracellular tyrosine kinases, Cilengitide targets the physical anchorage of endothelial cells (ECs) to the extracellular matrix (ECM). Specifically, it antagonizes the


 and 

integrins.[1][2]

While Cilengitide failed to show overall survival benefits in Phase III glioblastoma trials (CENTRIC), it remains the gold standard tool compound for validating integrin-dependence in vascular biology. This guide provides the rigorous experimental framework required to validate its mechanism in vitro, distinguishing genuine anti-angiogenic effects from non-specific cytotoxicity.

Mechanistic Differentiation & Visualization[3]

To validate Cilengitide, one must understand that it does not primarily stop "signaling" in the traditional sense (like a TKI); it induces anoikis —apoptosis resulting from loss of cell-matrix adhesion.

The RGD Blockade Pathway

Cilengitide mimics the RGD (Arg-Gly-Asp) motif found in vitronectin and fibronectin. By occupying the integrin headpiece, it prevents the formation of Focal Adhesions, halting the FAK-Src-Paxillin survival signal.

Cilengitide_MOA cluster_membrane Endothelial Cell Membrane ECM ECM (Vitronectin/Fibronectin) Integrin Integrin αvβ3 / αvβ5 ECM->Integrin RGD Binding Cilengitide Cilengitide (RGD Mimetic) Cilengitide->Integrin High Affinity Blockade (IC50 ~2nM) Anoikis Anoikis (Detachment Death) Cilengitide->Anoikis Induces FAK FAK / Src Phosphorylation Integrin->FAK Activation Integrin->Anoikis Loss of Adhesion Actin Actin Cytoskeleton Organization FAK->Actin Survival Endothelial Survival & Migration Actin->Survival

Figure 1: Mechanism of Action.[2][3][4][5] Cilengitide competes with ECM ligands for the integrin binding pocket, disrupting focal adhesion kinase (FAK) signaling and triggering anoikis.

Comparative Analysis: Selecting the Right Control

When publishing data on Cilengitide, reviewers expect comparison against agents with distinct modes of action (MOA).

FeatureCilengitide Bevacizumab (Avastin) Sunitinib/Sorafenib
Primary Target Integrins ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

,

(Cell Surface)
VEGF-A (Soluble Ligand)VEGFR-2, PDGFR (Intracellular Kinase)
Mechanism Adhesion blockade & AnoikisLigand sequestrationATP-competitive inhibition
IC50 (Binding) ~2 nM (

) [1]
< 1 nM (VEGF)10–80 nM (VEGFR)
Functional IC50 0.1 – 10

M
(See Note below)
10–100

g/mL
0.1 – 1

M
Assay Specificity Adhesion & Tube Formation Proliferation & Tube FormationProliferation & Signaling (Western)
Key Limitation Biphasic Effect: Low doses can stimulate angiogenesis.Species specific (Human VEGF only).Off-target kinase toxicity.

CRITICAL SCIENTIST'S NOTE: The "Paradoxical Effect" Research has demonstrated that low nanomolar concentrations of Cilengitide can actually promote VEGF-mediated angiogenesis by altering integrin trafficking [2].

  • Validation Rule: You must test a concentration range spanning 3 logs (e.g., 10 nM, 100 nM, 1

    
    M, 10 
    
    
    
    M). Effective inhibition in functional assays typically requires >1
    
    
    M
    .

Primary Validation: Endothelial Tube Formation Assay

The Tube Formation assay on Matrigel (or Geltrex) is the industry standard for integrin inhibitors because tube assembly relies heavily on cell-matrix mechanical tension, which Cilengitide specifically disrupts.

Protocol Design
  • Cell Model: HUVEC (Human Umbilical Vein Endothelial Cells).[3][6][7][8][9] Do not use immortalized lines like EA.hy926 as they often lack robust tube-forming capability.

  • Matrix: Growth Factor Reduced (GFR) Matrigel.

Step-by-Step Methodology
  • Matrix Preparation (Critical):

    • Thaw Matrigel overnight at 4°C on ice.

    • Coat 96-well plate with 50

      
      L/well using pre-chilled tips.
      
    • Polymerize at 37°C for 30–60 minutes.

  • Cell Seeding:

    • Harvest HUVECs (Passage 2–5).

    • Resuspend in basal medium + 2% FBS (low serum sensitizes cells to anti-angiogenic drugs).

    • Density: 1.5

      
       10
      
      
      
      cells per well. Optimization: Too few cells = no network; too many = monolayer.
  • Treatment:

    • Control: Vehicle (PBS/DMSO).

    • Positive Control: Suramin (50

      
      M) or Sunitinib (1 
      
      
      
      M).
    • Cilengitide: 0.1

      
      M, 1 
      
      
      
      M, 10
      
      
      M.
    • Note: Add drug simultaneously with seeding or pre-incubate cells for 20 mins in suspension.

  • Imaging & Analysis:

    • Time-Lapse Required: Cilengitide causes rapid tube collapse. Image at 4h, 8h, and 12h .

    • Quantification: Measure "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).

Expected Data Profile
MetricControl (VEGF)Cilengitide (10

M)
Interpretation
Tube Integrity Robust, closed loopsBroken networks, rounded cellsDisruption of cell-matrix tension.
Junctions High count>60% ReductionFailure to maintain branching.
Cell Morphology ElongatedSpherical (Anoikis)Specific marker of integrin blockade.

Secondary Validation: Transwell Migration Assay

Angiogenesis requires ECs to migrate toward a stimulus. Cilengitide should inhibit migration by preventing the "grip" required for traction.

Migration_Workflow Step1 Starvation (Serum-free, 6-12h) Step2 Seeding Upper Chamber (HUVEC + Cilengitide) Step1->Step2 Synchronize Step3 Chemoattractant (Lower Chamber: VEGF/FBS) Step2->Step3 Gradient Setup Step4 Incubation (8-24h @ 37°C) Step3->Step4 Migration Step5 Analysis (Stain/Count Transmigrated Cells) Step4->Step5 Quantification Check Checkpoint: Check for Apoptosis Step4->Check

Figure 2: Transwell Migration Workflow. Critical checkpoint: Ensure inhibition is due to lack of motility, not cell death, by running a parallel viability assay (e.g., MTT/CCK-8).

Protocol Nuances for Cilengitide
  • Pore Size: 8.0

    
    m (Standard for HUVEC).
    
  • Coating: The underside of the membrane must be coated with Vitronectin or Fibronectin (10

    
    g/mL). Cilengitide competes with this coating. If you use uncoated filters, the assay tests passive motility, not integrin-dependent migration.
    
  • Quantification: Count 5 random fields per insert.

  • Threshold: Expect ~50-80% inhibition at 10

    
    M Cilengitide [3].
    

References

  • Mas-Moruno, C., et al. (2010). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate.[2] Design, Synthesis and Clinical Evaluation.[2][6] Anti-Cancer Agents in Medicinal Chemistry.[2]

  • Reynolds, A. R., et al. (2009). Stimulation of tumor growth and angiogenesis by low concentrations of RGD-mimetic integrin inhibitors.[6] Nature Medicine.

  • Nisato, R. E., et al. (2003). ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and 
    
    
    
    integrin antagonists inhibit angiogenesis in vitro.[2][4][10] Angiogenesis.[2][3][4][7][8][9][11][12]
  • Thermo Fisher Scientific. Endothelial Cell Tube Formation Assay Protocol.

  • Ibidi.

    
    -Plate 96 Well 3D. Application Note 05. 
    

Sources

Validation

Validating Cilengitide Efficacy: A Western Blot Analysis Guide for FAK Phosphorylation

Executive Summary Cilengitide , a cyclic RGD pentapeptide, functions as a selective antagonist of and integrins.[1] In drug development, particularly for glioblastoma and solid tumors, confirming its mechanism of action...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cilengitide , a cyclic RGD pentapeptide, functions as a selective antagonist of


 and 

integrins.[1] In drug development, particularly for glioblastoma and solid tumors, confirming its mechanism of action is critical. The primary downstream biomarker for Cilengitide efficacy is the dephosphorylation of Focal Adhesion Kinase (FAK) at Tyrosine 397 (Y397).

While high-throughput assays like ELISA offer speed, Western Blotting (WB) remains the gold standard for confirmation. It provides the necessary molecular weight verification to distinguish specific phosphorylation events from non-specific background, a requirement for rigorous IND (Investigational New Drug) data packages. This guide details the technical workflow for validating Cilengitide-mediated FAK inhibition, comparing it against alternative detection methods and outlining a self-validating protocol.

Part 1: Mechanistic Grounding & Signaling Pathway

To design an effective assay, one must understand the signaling architecture. Cilengitide mimics the RGD (Arg-Gly-Asp) sequence of ECM proteins (fibronectin, vitronectin), competing for the integrin binding pocket.

  • Basal State: Integrin ligation leads to FAK autophosphorylation at Y397.

  • Cilengitide Treatment: Blocks integrin-ECM interaction

    
     Prevents FAK Y397 phosphorylation 
    
    
    
    Inhibits downstream Src/Akt/ERK signaling
    
    
    Reduces migration/invasion.
Visualization: The Integrin-FAK Axis

The following diagram illustrates the specific pathway blocked by Cilengitide.

Cilengitide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Ligands (Vitronectin/Fibronectin) Integrin Integrin αvβ3 / αvβ5 ECM->Integrin Activation Cilengitide Cilengitide (RGD Mimetic) Cilengitide->Integrin Competitive Inhibition FAK_Inactive FAK (Inactive) Integrin->FAK_Inactive Recruitment FAK_pY397 p-FAK (Y397) (Active) FAK_Inactive->FAK_pY397 Autophosphorylation Src Src Kinase FAK_pY397->Src Binding site for SH2 Downstream Migration & Survival (Akt / ERK) Src->Downstream Signaling Cascade

Figure 1: Mechanism of Action.[2][3][4][5][6][7] Cilengitide competitively inhibits integrin-ECM binding, preventing the autophosphorylation of FAK at Y397.

Part 2: Strategic Comparison (Western Blot vs. Alternatives)

Why choose Western Blot over ELISA or Flow Cytometry for this specific application?

Table 1: Comparative Analysis of p-FAK Detection Methods
FeatureWestern Blot (Gold Standard) Sandwich ELISA Flow Cytometry
Primary Utility Confirmation & Specificity Quantification & ThroughputPopulation Heterogeneity
Specificity Validation High. Separates proteins by MW (FAK is ~125 kDa). Visually confirms the band is FAK, not a non-specific cross-reaction.Medium. "Black box" signal. Risk of false positives if capture antibody binds non-target proteins.Medium. High background risk; requires rigorous isotype controls.
PTM Analysis Excellent. Can detect band shifts or degradation products.Good. Sensitive, but cannot distinguish degradation from dephosphorylation.Fair. Difficult to normalize total protein per cell accurately.
Throughput Low (10-15 samples/gel).High (96/384 wells).High (Thousands of cells).
Reagent Cost Moderate.High (Requires matched antibody pairs).Moderate to High.
Verdict Required for IND/Publication to prove the signal is genuinely p-FAK (125 kDa).Best for screening large compound libraries after WB validation.Best for analyzing sub-populations of cells.

Expert Insight: For Cilengitide, "off-target" effects are a concern. ELISA might show a signal reduction that is actually due to total FAK degradation (apoptosis) rather than specific dephosphorylation. Only Western Blotting allows you to probe the same membrane for Total FAK and p-FAK, proving the ratio changes specifically.

Part 3: The Protocol (Self-Validating System)

This protocol is optimized for detecting Phospho-FAK (Tyr397) , a high molecular weight protein (~125 kDa) that is sensitive to phosphatase activity.

Phase 1: Sample Preparation (The Critical Step)
  • Buffer Choice: RIPA Buffer is standard, but for FAK (cytoskeletal protein), ensure the buffer contains sufficient detergents (1% Triton X-100, 0.1% SDS) to solubilize focal adhesions.

  • Phosphatase Inhibition (Crucial):

    • Sodium Orthovanadate (

      
      ):  Inhibits tyrosine phosphatases. Must be activated by boiling/pH adjustment before use.
      
    • Sodium Fluoride (NaF): Inhibits serine/threonine phosphatases.

    • Protease Inhibitors: PMSF, Leupeptin, Aprotinin.

  • Causality: Without activated vanadate, Y397 dephosphorylates within seconds of lysis, leading to false negatives (appearing as if Cilengitide worked when it was actually poor sample prep).

Phase 2: Electrophoresis & Transfer
  • Gel: Use 8% SDS-PAGE or a 4-12% Gradient Gel . FAK (125 kDa) resolves poorly on standard 10% or 12% gels (which compress high MW bands).

  • Transfer Method:

    • Wet Transfer (Tank): Recommended. 90 mins at 100V (cold room). High MW proteins transfer inefficiently with semi-dry methods.

    • Membrane: PVDF (0.45 µm).[8] Activate with methanol. PVDF is superior to Nitrocellulose for re-probing (Total FAK after p-FAK).

Phase 3: Blocking & Antibody Incubation
  • Blocking Buffer: 5% BSA (Bovine Serum Albumin) in TBST.

    • Why?Do NOT use Non-Fat Dry Milk. Milk contains casein, a phosphoprotein that causes high background with anti-phospho-tyrosine antibodies.

  • Primary Antibodies:

    • Anti-p-FAK (Y397): Rabbit Monoclonal (e.g., Clone 141-9). Incubate Overnight at 4°C .

    • Anti-Total FAK: Mouse Monoclonal. Used for normalization.

  • Washing: TBST (Tris-Buffered Saline + 0.1% Tween-20). 3 x 10 mins. Vigorous washing is required to remove non-specific BSA binding.

Phase 4: Visualization[8]
  • Detection: ECL (Enhanced Chemiluminescence).[8]

  • Quantification: Densitometry (ImageJ/Bio-Rad ChemiDoc). Calculate Ratio:

    
    .
    
Visualization: Experimental Workflow

WB_Protocol cluster_prep Phase 1: Sample Prep cluster_run Phase 2: Separation cluster_probe Phase 3: Immunodetection Lysis Lysis + Phosphatase Inhibitors (Na3VO4 + NaF) Clarify Centrifuge (14k rpm, 4°C) Collect Supernatant Lysis->Clarify Gel 8% SDS-PAGE (Resolve 125 kDa FAK) Clarify->Gel Transfer Wet Transfer to PVDF (90 min, Cold) Gel->Transfer Block Block: 5% BSA (NO MILK) Transfer->Block Primary Primary Ab: Anti-p-FAK (Y397) Overnight @ 4°C Block->Primary Secondary Secondary Ab: HRP-Conjugated 1 hr @ RT Primary->Secondary ECL Detection & Normalization ECL Detection & Normalization Secondary->ECL Detection & Normalization Imaging

Figure 2: Optimized Western Blot Workflow for p-FAK Detection. Note the critical restriction against milk blocking.

Part 4: Data Interpretation & Expected Results[12]

To objectively validate Cilengitide, your experiment must include specific controls.

Table 2: Expected Outcomes Matrix
Experimental ConditionExpected Band (p-FAK Y397)Expected Band (Total FAK)Interpretation
Negative Control (DMSO) Strong StrongBaseline high phosphorylation due to adhesion.
Cilengitide (Low Dose) MediumStrongPartial inhibition of integrin signaling.
Cilengitide (High Dose) Weak / Absent StrongSuccessful Validation. Specific inhibition of phosphorylation without protein degradation.
Inactive Control Peptide (RAD) StrongStrongConfirms specificity; effect is due to RGD sequence, not peptide toxicity.
Positive Control (Suspension) AbsentStrongAnoikis (detachment) naturally abolishes FAK signaling; validates the antibody works.
Troubleshooting "Paradoxical Activation"
  • Observation: In some endothelial cell lines, low doses of RGD peptides can transiently increase FAK phosphorylation (trans-dominant activation) before inhibition sets in.

  • Solution: Perform a time-course assay (15 min, 1h, 6h, 24h). Cilengitide typically shows sustained inhibition at therapeutic doses after 1-6 hours.

References

  • Vertex AI Search. (2026).[6] Cilengitide effect on FAK phosphorylation Western blot. 9

  • Cell Signaling Technology. (n.d.). Phospho-FAK (Tyr397) Antibody Protocol. Retrieved from 10

  • Abcam. (n.d.). Western blotting vs. ELISA: A comparison of techniques. Retrieved from

  • MetwareBio. (n.d.). ELISA vs. Western Blot: Choosing the Best Immunoassay. Retrieved from 11

  • PLOS ONE. (2009). The Integrin Antagonist Cilengitide Activates αVβ3.... Retrieved from 3

Sources

Comparative

The Critical Choice of a Negative Control: Evaluating Cilengitide in Non-Integrin Mediated Adhesion Studies

A Technical Guide for Researchers in Cell Adhesion and Drug Development In the intricate world of cellular adhesion, where interactions between cells and the extracellular matrix (ECM) dictate tissue architecture, develo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Cell Adhesion and Drug Development

In the intricate world of cellular adhesion, where interactions between cells and the extracellular matrix (ECM) dictate tissue architecture, development, and disease progression, the choice of appropriate controls is paramount for the integrity of experimental findings. This guide provides a comprehensive comparison of Cilengitide as a negative control in non-integrin mediated adhesion studies, offering insights into its appropriate use and exploring viable alternatives.

Introduction: The Central Role of Integrins and the RGD Motif

Cellular adhesion is orchestrated by a diverse family of cell surface receptors, with integrins playing a central role. Integrins are heterodimeric transmembrane proteins that mediate cell-matrix and cell-cell interactions, influencing cell survival, proliferation, migration, and differentiation.[1][2][3] A significant subset of integrins recognizes the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence present in many ECM proteins like fibronectin, vitronectin, and laminin.[1][3][4] The RGD motif has become a focal point for designing therapeutics that modulate integrin function.

Cilengitide: A Potent and Selective Integrin Antagonist

Cilengitide (EMD 121974) is a cyclic pentapeptide that acts as a highly potent and selective antagonist of αvβ3 and αvβ5 integrins.[1][5] Its design is based on the RGD sequence, allowing it to competitively inhibit the binding of these integrins to their natural ligands.[5] This targeted action has made Cilengitide a valuable tool in cancer research, particularly for its anti-angiogenic properties, as αvβ3 and αvβ5 integrins are often overexpressed in tumor vasculature and on some tumor cells.[1][6][7][8] Cilengitide has been shown to induce apoptosis in endothelial cells and glioma cells by disrupting integrin-mediated adhesion and signaling pathways, including the FAK/Src/AKT pathway.[6][9][10]

The Logic of a Negative Control in Adhesion Studies

In the context of investigating a novel, non-integrin mediated adhesion pathway, a negative control serves to demonstrate the specificity of the observed adhesive interactions. An ideal negative control should be structurally and chemically similar to the experimental inhibitor but lack the specific inhibitory activity against the target of interest. This ensures that any observed effects of the experimental inhibitor are due to its specific mechanism of action and not to non-specific effects such as cytotoxicity or steric hindrance.

Cilengitide as a High-Fidelity Negative Control

Given its high specificity for a limited subset of integrins, Cilengitide can be an excellent negative control in studies focused on adhesion mechanisms that are hypothesized to be independent of αvβ3 and αvβ5 integrins.

The Rationale:

  • High Specificity: Cilengitide's potent inhibitory activity is largely restricted to αvβ3 and αvβ5 integrins.[1][5] If a cellular adhesion process is unaffected by the presence of Cilengitide at concentrations known to be effective against its target integrins, it provides strong evidence that this process is not mediated by these specific integrins.

  • RGD-Based Structure: As an RGD mimetic, Cilengitide shares a fundamental structural motif with ligands for many integrins.[5] This makes it a more relevant control than a completely unrelated molecule, as it helps to rule out non-specific effects related to the presence of a peptide with this sequence.

Causality in Experimental Design: By using Cilengitide, a researcher can logically deduce that if cell adhesion persists in its presence, the underlying mechanism is likely independent of αvβ3 and αvβ5 integrin-RGD interactions. This strengthens the claim that a novel adhesion pathway is being observed.

Comparative Analysis: Cilengitide vs. Alternative Negative Controls

While Cilengitide is a powerful tool, other molecules are also commonly used as negative controls in adhesion studies. The choice of the most appropriate control depends on the specific experimental question.

Control Agent Mechanism of Action Advantages Disadvantages Recommended Use Case
Cilengitide Potent and selective antagonist of αvβ3 and αvβ5 integrins.[1][5]High specificity allows for precise dissection of αvβ3/αvβ5 involvement. Well-characterized molecule.May have off-target effects at very high concentrations. Does not control for the involvement of other RGD-binding integrins.As a negative control to specifically rule out the involvement of αvβ3 and αvβ5 integrins in a newly observed adhesion phenomenon.
Scrambled RGD Peptides Linear or cyclic peptides with the same amino acid composition as RGD peptides but in a random sequence (e.g., GRD, DGR).[11]Controls for non-specific effects of a peptide of similar size and charge. Widely accepted as a negative control for RGD-mediated adhesion.[11]May not fully mimic the conformational constraints of a cyclic peptide like Cilengitide. Does not provide information about the involvement of specific integrin subtypes.As a general negative control for RGD-dependent adhesion when the specific integrin subtype is unknown or not the primary focus.
Linear RGD Peptides Competitively inhibit a broader range of RGD-binding integrins with lower affinity compared to cyclic peptides.[3]Can indicate the general involvement of RGD-dependent integrins.Lower affinity and specificity can lead to ambiguous results. Less potent than cyclic counterparts.As a positive control to demonstrate that the experimental system is responsive to RGD-based inhibition.
Function-Blocking Antibodies to Other Adhesion Molecules Specifically block the function of non-integrin adhesion molecules (e.g., cadherins, selectins).Provides direct evidence for the involvement or non-involvement of a specific non-integrin receptor.Requires prior knowledge or a strong hypothesis about the specific non-integrin molecule involved. Antibodies can have non-specific binding.As a targeted negative or positive control when a specific non-integrin adhesion molecule is being investigated.

Experimental Protocols

Protocol 1: Cell Adhesion Assay to Validate a Non-Integrin Mediated Pathway

This protocol describes a standard cell adhesion assay to test the hypothesis that a particular cell type adheres to a specific substrate via a non-integrin mediated mechanism.

Materials:

  • Cell line of interest

  • 96-well tissue culture plates

  • Substrate for coating (e.g., novel protein, extracellular matrix component)

  • Cilengitide

  • Scrambled RGD peptide (e.g., GRADSP)

  • Positive control inhibitor (if a known non-integrin pathway is suspected)

  • Cell culture medium

  • Calcein AM (or other cell viability stain)

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with the substrate of interest at a predetermined optimal concentration. Incubate overnight at 4°C or as required. Block non-specific binding sites with a suitable blocking agent (e.g., 1% BSA in PBS) for 1 hour at 37°C.

  • Cell Preparation: Harvest cells using a non-enzymatic method to preserve cell surface receptors. Wash the cells and resuspend them in serum-free medium.

  • Inhibitor Treatment: Pre-incubate the cells with the following conditions for 30 minutes at 37°C:

    • Vehicle control (e.g., DMSO or PBS)

    • Cilengitide (e.g., 10 µM)

    • Scrambled RGD peptide (e.g., 10 µM)

    • Positive control inhibitor (if applicable)

  • Cell Seeding: Add the pre-treated cell suspension to the coated and blocked wells.

  • Adhesion Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification:

    • Add Calcein AM solution to each well and incubate for 30 minutes at 37°C.

    • Read the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control.

Interpreting the Results:

  • If adhesion is unaffected by Cilengitide and the scrambled RGD peptide: This provides strong evidence that the adhesion is not mediated by αvβ3, αvβ5, or other RGD-dependent integrins.

  • If adhesion is inhibited by a positive control inhibitor targeting a non-integrin molecule: This further validates the non-integrin mediated nature of the adhesion.

Visualizing the Concepts

Diagram 1: Integrin-Mediated Adhesion and Cilengitide Inhibition

G cluster_cell Cell Membrane cluster_ecm Extracellular Matrix (ECM) Integrin αvβ3/αvβ5 Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Akt Akt Src->Akt Adhesion Cell Adhesion & Survival Signaling Akt->Adhesion RGD RGD Motif (e.g., in Fibronectin) RGD->Integrin Binds to Cilengitide Cilengitide Cilengitide->Integrin Blocks Binding

Caption: Mechanism of αvβ3/αvβ5 integrin-mediated adhesion via the RGD motif and its inhibition by Cilengitide.

Diagram 2: Experimental Logic for Using Cilengitide as a Negative Control

G Hypothesis Hypothesis: Adhesion is Non-Integrin Mediated Experiment Cell Adhesion Assay + Cilengitide Hypothesis->Experiment Result1 Result: Adhesion is NOT Inhibited Experiment->Result1 Result2 Result: Adhesion IS Inhibited Experiment->Result2 Conclusion1 Conclusion: Adhesion is likely independent of αvβ3/αvβ5 integrins. Hypothesis Supported. Result1->Conclusion1 Conclusion2 Conclusion: Adhesion is likely mediated by αvβ3/αvβ5 integrins. Hypothesis Rejected. Result2->Conclusion2

Caption: Decision tree illustrating the experimental logic of using Cilengitide to test for non-integrin mediated adhesion.

Conclusion: A Matter of Specificity and Rigor

The selection of an appropriate negative control is a cornerstone of robust scientific inquiry. In the study of non-integrin mediated adhesion, Cilengitide offers a high-fidelity tool to specifically exclude the involvement of αvβ3 and αvβ5 integrins. Its well-defined mechanism of action and high specificity provide a level of precision that is often superior to more general negative controls like scrambled peptides. However, the ultimate choice of negative control should be dictated by the specific hypothesis being tested. For a comprehensive and self-validating experimental design, the inclusion of multiple, mechanistically distinct controls is always recommended. By understanding the specific advantages and limitations of each tool, researchers can design more insightful experiments that unravel the complex and multifaceted nature of cellular adhesion.

References

  • Cilengitide – Knowledge and References - Taylor & Francis. [Link]

  • Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC. [Link]

  • Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PubMed Central. [Link]

  • Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results - Anticancer Research. [Link]

  • Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research. [Link]

  • Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - Taylor & Francis. [Link]

  • Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO Publications. [Link]

  • Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC - PubMed Central. [Link]

  • The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - NIH. [Link]

  • The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS ONE. [Link]

  • RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC - PubMed Central. [Link]

  • Arginylglycylaspartic acid - Wikipedia. [Link]

  • Beyond the Matrix: The Many Non-ECM Ligands for Integrins - PMC - PubMed Central. [Link]

  • Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion | ACS Omega - ACS Publications. [Link]

  • The Integrin Inhibitor Cilengitide Affects Meningioma Cell Motility and Invasion | Clinical Cancer Research - AACR Journals. [Link]

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Validation

A Researcher's Guide to Validating Cilengitide's In Vivo Effects on Tumor Vasculature Using Immunohistochemistry

For researchers, scientists, and drug development professionals invested in oncology, the robust validation of a therapeutic's in vivo mechanism of action is paramount. This guide provides an in-depth, technical comparis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals invested in oncology, the robust validation of a therapeutic's in vivo mechanism of action is paramount. This guide provides an in-depth, technical comparison of immunohistochemical (IHC) strategies to elucidate the anti-angiogenic effects of Cilengitide, a selective inhibitor of αvβ3 and αvβ5 integrins. We will delve into the causality behind experimental choices, present detailed protocols, and compare methodologies to ensure your findings are both accurate and impactful.

The Scientific Imperative: Why Validate Cilengitide's Vascular Effects?

Cilengitide, a cyclic RGD-containing pentapeptide, is designed to block the activation of αvβ3 and αvβ5 integrins.[1] These integrins are overexpressed on tumor-associated vasculature and various tumor cells, playing a critical role in angiogenesis, cell invasion, and migration.[1][2] Preclinical studies have demonstrated Cilengitide's potential as a potent inhibitor of angiogenesis, inducing apoptosis in endothelial cells and reducing vessel density in tumors.[1][2] By disrupting the interaction between integrins and their extracellular matrix (ECM) ligands, Cilengitide is thought to inhibit tumor growth and metastasis.[3]

However, the transition from preclinical promise to clinical efficacy requires rigorous in vivo validation. IHC stands as a cornerstone technique for this purpose, offering spatial resolution of biomarkers within the tumor microenvironment. This allows for a direct assessment of Cilengitide's impact on the tumor vasculature.

Strategic Biomarker Selection for IHC Analysis

The choice of IHC markers is critical for a comprehensive evaluation of Cilengitide's effects. A multi-faceted approach, targeting different aspects of vascular biology, is recommended.

Biomarker TargetPrimary AntibodyRationale & Expected Effect of CilengitideAlternative Markers
Endothelial Cells (Microvessel Density) CD31 (PECAM-1)A pan-endothelial marker for quantifying microvessel density (MVD).[4] Cilengitide is expected to decrease MVD.[1][5]von Willebrand Factor (vWF), CD34[6][7]
Newly Formed Blood Vessels CD105 (Endoglin)Primarily expressed on activated endothelial cells of newly forming blood vessels.[7] A decrease in CD105 staining indicates inhibition of active angiogenesis.αvβ3 Integrin
Vessel Maturation & Normalization α-SMA (alpha-Smooth Muscle Actin)Marks pericytes and smooth muscle cells, indicating vessel maturity. An increase in α-SMA coverage may suggest vessel normalization, a potential effect of some anti-angiogenic therapies.Desmin, NG2
Cell Proliferation Ki-67A marker of cellular proliferation.[5] Reduced Ki-67 staining in endothelial cells would directly demonstrate an anti-proliferative effect.BrdU, EdU[8][9]
Apoptosis Cleaved Caspase-3An indicator of cells undergoing apoptosis.[2] Increased cleaved caspase-3 in endothelial cells would confirm Cilengitide's pro-apoptotic mechanism.TUNEL Assay

Causality in Marker Selection:

  • CD31 vs. CD105: While both mark endothelial cells, CD31 is a pan-endothelial marker, providing a general measure of MVD.[4][10] In contrast, CD105 is more specific to proliferating, activated endothelial cells, offering a more dynamic view of ongoing angiogenesis.[7] Comparing the two can reveal if Cilengitide is simply reducing the overall number of vessels or specifically targeting the formation of new ones.

  • Vessel Normalization: While the primary expectation from Cilengitide is anti-angiogenesis, some therapies can induce a "normalization" of the tumor vasculature, making it more efficient for drug delivery.[2] Assessing pericyte coverage with α-SMA can provide insights into this potential secondary effect.

Comparative Methodologies for Quantifying Vascular Changes

Accurate quantification is essential for objective comparison. Here, we compare two common methods for assessing MVD.

MethodDescriptionAdvantagesDisadvantages
Hotspot Analysis The most common method. Involves identifying areas of highest vascular density ("hotspots") at low magnification and then counting individual vessels at high magnification.Relatively simple and widely used, allowing for comparison across studies.Can be subjective in hotspot selection and may not represent the entire tumor heterogeneity.[11]
Digital Image Analysis Utilizes software to quantify the total stained area or the number of stained objects (vessels) across the entire tumor section.[12]Objective, reproducible, and provides a more comprehensive assessment of the entire tumor.Requires specialized software and careful optimization of analysis parameters.

Recommendation: For robust and unbiased data, a combination of both methods is ideal. Hotspot analysis can provide data comparable to the existing literature, while digital image analysis offers a more comprehensive and objective measure.

Experimental Workflow: A Self-Validating System

A well-designed experimental workflow incorporates controls and validation steps at each stage to ensure the trustworthiness of the results.

G cluster_0 In Vivo Study cluster_1 Immunohistochemistry cluster_2 Data Acquisition & Analysis A Tumor Model Establishment (e.g., xenograft) B Treatment Groups: - Vehicle Control - Cilengitide - Positive Control (e.g., another anti-angiogenic) A->B C Tumor Collection & Fixation (Formalin-fixed, paraffin-embedded) B->C D Antigen Retrieval (Heat-Induced or Enzymatic) C->D E Primary Antibody Incubation (e.g., anti-CD31) D->E F Secondary Antibody & Detection (e.g., HRP-DAB) E->F G Counterstaining (Hematoxylin) F->G H Whole Slide Imaging G->H I Quantitative Analysis: - Hotspot Counting - Digital Image Analysis H->I J Statistical Analysis I->J G Cilengitide Cilengitide Integrins αvβ3 / αvβ5 Integrins Cilengitide->Integrins Inhibits FAK FAK Integrins->FAK Activates Src Src FAK->Src AKT AKT Src->AKT Proliferation Cell Proliferation (IHC: Ki-67) AKT->Proliferation Promotes Survival Cell Survival AKT->Survival Promotes Apoptosis Apoptosis (IHC: Cleaved Caspase-3) Survival->Apoptosis Inhibits

Figure 2: Cilengitide's inhibitory effect on the FAK/Src/AKT pathway.

IHC for Ki-67 and cleaved caspase-3 provides direct visual evidence of the downstream cellular consequences of this pathway's inhibition. A decrease in Ki-67 positive endothelial cells and an increase in cleaved caspase-3 positive endothelial cells in Cilengitide-treated tumors would strongly support this proposed mechanism of action. [13]

Beyond IHC: Complementary and Alternative Techniques

While IHC is a powerful tool, a multi-modal approach can provide a more comprehensive understanding of Cilengitide's effects.

TechniqueInformation ProvidedComparison to IHC
Immunofluorescence (IF) Allows for co-localization of multiple markers on the same tissue section.Higher sensitivity for low-abundance proteins and multiplexing capabilities.
Quantitative PCR (qPCR) Measures mRNA expression levels of angiogenic factors (e.g., VEGF, FGF) and endothelial markers (e.g., CD31 mRNA). [14]Provides quantitative data on gene expression changes but lacks spatial information.
In Vivo Imaging (e.g., intravital microscopy, MRI) Enables real-time, longitudinal monitoring of vascular changes in living animals. [15]Provides dynamic information on blood flow and vessel permeability; IHC is an endpoint analysis.
Aortic Ring Assay An ex vivo model to study angiogenesis from aortic explants. [16]Allows for controlled testing of anti-angiogenic compounds in a 3D tissue context.
Chick Chorioallantoic Membrane (CAM) Assay An in vivo model to assess the effect of compounds on a developing vascular network. [9][15]A rapid and cost-effective in vivo screen for pro- and anti-angiogenic agents.

Conclusion: A Rigorous Approach to Validation

References

  • Reardon, D. A., & Wen, P. Y. (2012). Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results. Anticancer Research, 32(10), 4213-4224. [Link]

  • Reynolds, A. R., et al. (2009). The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells. PLOS ONE, 4(3), e4704. [Link]

  • ResearchGate. (n.d.). Quantitation of microvessel density using CD31 IHC. ResearchGate. [Link]

  • Taga, T., et al. (2002). Effect of the angiogenesis inhibitor Cilengitide (EMD 121974) on glioblastoma growth in nude mice. Journal of Neurosurgery, 96(4), 759-765. [Link]

  • Emulate. (2019). Protocol for Emulate Organ-Chips: Immunofluorescence Staining of CD31. [Link]

  • Scaringi, C., et al. (2012). Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results. Anticancer Research, 32(10), 4213-4224. [Link]

  • Miyamoto, S., et al. (2024). CD31 expression in human cancers: a pan-cancer immunohistochemical study. Journal of Clinical Pathology, 77(1), 37-44. [Link]

  • Dechantsreiter, M. A., et al. (2010). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation. Current Pharmaceutical Design, 16(28), 3133-3143. [Link]

  • Chen, X. (2007). Targeting of ανβ3-Integrins Expressed on Tumor Tissue and Neovasculature Using Fluorescent Small Molecules and Nanoparticles. PMC. [Link]

  • Gadbail, A. R., et al. (2014). Quantitative evaluation of microvessel density using CD34 in clinical variants of ameloblastoma: An immunohistochemical study. Journal of Oral and Maxillofacial Pathology, 18(2), 189-194. [Link]

  • Bussolati, G., et al. (2003). Immunohistochemistry in the evaluation of neovascularization in tumor xenografts. PMC. [Link]

  • Nowak-Sliwinska, P., et al. (2014). Techniques and assays for the study of angiogenesis. PMC. [Link]

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  • Bello, E., et al. (2011). The integrin antagonist cilengitide increases the antitumor activity of temozolomide against malignant melanoma. International Journal of Oncology, 39(5), 1087-1094. [Link]

  • Potente, M., et al. (2011). State-of-the-Art Methods for Evaluation of Angiogenesis and Tissue Vascularization. Circulation Research, 108(5), 624-637. [Link]

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  • Schötta, A. M., et al. (2023). Immunohistochemical Assessment of Microvessel Density in OSCC: Spatial Heterogeneity of Angiogenesis and Its Impact on Survival. Cancers, 15(19), 4878. [Link]

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  • Landen, C. N., et al. (2005). β3-Integrin Expression on Tumor Cells Inhibits Tumor Progression, Reduces Metastasis, and Is Associated with a Favorable Prognosis in Patients with Ovarian Cancer. The American Journal of Pathology, 167(5), 1423-1434. [Link]

  • College of American Pathologists. (2024). Principles of Analytic Validation of Immunohistochemical Assays Guideline Update. [Link]

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